Product packaging for 5,5-dimethylpiperidine-2,4-dione(Cat. No.:CAS No. 118263-81-3)

5,5-dimethylpiperidine-2,4-dione

Cat. No.: B6262251
CAS No.: 118263-81-3
M. Wt: 141.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,5-dimethylpiperidine-2,4-dione is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

118263-81-3

Molecular Formula

C7H11NO2

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of 5,5-dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 5,5-dimethylpiperidine-2,4-dione for researchers, scientists, and professionals in drug development. The document details a plausible synthetic pathway, the underlying chemical principles, experimental protocols, and relevant quantitative data.

Introduction

This compound is a heterocyclic compound belonging to the glutarimide class of molecules. Glutarimide and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, serving as scaffolds for the development of novel therapeutic agents. The gem-dimethyl substitution at the 5-position introduces specific steric and electronic properties that can influence the molecule's conformation and biological interactions. This guide focuses on a robust synthetic route to the stable tautomeric form, 3,3-dimethylglutarimide (4,4-dimethylpiperidine-2,6-dione), and discusses its relationship with the target this compound.

Synthesis of 3,3-Dimethylglutarimide

The most direct and efficient synthesis of the this compound core structure proceeds through the formation of its more stable tautomer, 3,3-dimethylglutarimide, from 3,3-dimethylglutaric anhydride.

Reaction Scheme

The overall reaction involves the heating of 3,3-dimethylglutaric anhydride with a source of ammonia, such as urea or aqueous ammonia, to yield 3,3-dimethylglutarimide.

Figure 1: Synthetic pathway for 3,3-dimethylglutarimide.
Experimental Protocol

A detailed experimental protocol for the synthesis of 3,3-dimethylglutarimide from 3,3-dimethylglutaric anhydride is provided below. This protocol is based on established methods for the synthesis of cyclic imides from their corresponding anhydrides.

Materials:

  • 3,3-Dimethylglutaric anhydride

  • Urea or concentrated aqueous ammonia

  • Heating apparatus (e.g., oil bath)

  • Round-bottom flask

  • Condenser

  • Recrystallization solvent (e.g., water or ethanol)

Procedure:

  • In a round-bottom flask, combine 1 molar equivalent of 3,3-dimethylglutaric anhydride with 1.1 to 1.5 molar equivalents of urea (or an excess of concentrated aqueous ammonia).

  • Heat the mixture gently in an oil bath to melt the reactants and initiate the reaction. A typical temperature range is 150-180 °C.

  • Continue heating for 2-3 hours. If using aqueous ammonia, the reaction can be performed under reflux.

  • During the reaction, water and, if using urea, carbon dioxide will be evolved.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude product will solidify.

  • Purify the crude 3,3-dimethylglutarimide by recrystallization from a suitable solvent, such as hot water or ethanol, to obtain a white crystalline solid.[1]

Reaction Mechanism

The formation of 3,3-dimethylglutarimide from 3,3-dimethylglutaric anhydride and ammonia proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution: The nitrogen atom of ammonia, being nucleophilic, attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of a carboxylate and an amide functional group, resulting in the intermediate 3,3-dimethylglutaramidic acid.

  • Intramolecular Condensation: Upon further heating, the terminal carboxylic acid and amide groups of the intermediate undergo an intramolecular condensation reaction. This involves the nucleophilic attack of the amide nitrogen on the carboxylic acid carbon, followed by the elimination of a water molecule to form the stable five-membered glutarimide ring.

Mechanism_of_Imide_Formation cluster_reactants anhydride 3,3-Dimethylglutaric Anhydride intermediate1 Tetrahedral Intermediate anhydride->intermediate1 Nucleophilic Attack ammonia NH3 ammonia->anhydride amic_acid 3,3-Dimethylglutaramidic Acid intermediate1->amic_acid Ring Opening intermediate2 Tetrahedral Intermediate amic_acid->intermediate2 Intramolecular Nucleophilic Attack (Heat) proton_transfer Proton Transfer imide 3,3-Dimethylglutarimide intermediate2->imide Dehydration water H2O imide->water

Figure 2: Reaction mechanism for the formation of 3,3-dimethylglutarimide.

Tautomerism: this compound

The target compound, this compound, is a tautomer of the synthesized 3,3-dimethylglutarimide (4,4-dimethylpiperidine-2,6-dione). Tautomers are constitutional isomers of organic compounds that readily interconvert. In this case, the interconversion involves the migration of a proton and the shifting of double bonds, a phenomenon known as keto-enol tautomerism.[2][3][4]

The glutarimide ring can exhibit tautomerism where a proton from the alpha-carbon (C3 or C5) migrates to a carbonyl oxygen, forming an enol. A subsequent proton shift to the nitrogen and rearrangement of double bonds can lead to the 2,4-dione tautomer.

Tautomerism keto_2_6 4,4-Dimethylpiperidine-2,6-dione (3,3-Dimethylglutarimide) (Keto form - more stable) enol 4-Hydroxy-5,5-dimethyl-1,6-dihydropyridin-2(3H)-one (Enol form) keto_2_6->enol Tautomerization enol->keto_2_6 Tautomerization keto_2_4 This compound (Keto form - less stable) enol->keto_2_4 Tautomerization keto_2_4->enol Tautomerization

Figure 3: Tautomeric relationship between piperidine-2,6-dione and piperidine-2,4-dione forms.

The equilibrium between these tautomers is typically dominated by the thermodynamically more stable 2,6-dione form. The 2,4-dione tautomer is generally less stable and may exist in a small equilibrium concentration. The specific conditions required to isolate or favor the formation of the this compound tautomer are not extensively documented and would likely involve specialized reaction conditions or derivatization.

Data Presentation

The following tables summarize the key quantitative data for the starting material, 3,3-dimethylglutaric anhydride, and the primary product, 3,3-dimethylglutarimide. Data for the this compound tautomer is predicted based on the principles of spectroscopy.

Table 1: Physicochemical Properties
CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3,3-Dimethylglutaric AnhydrideC₇H₁₀O₃142.15124-126[5]181 @ 25 mmHg[5]
3,3-DimethylglutarimideC₇H₁₁NO₂141.17144-146268
Table 2: Spectroscopic Data for 3,3-Dimethylglutarimide
SpectroscopyKey Signals and Assignments
¹H NMR δ (ppm): ~1.1 (s, 6H, 2 x CH₃), ~2.5 (s, 4H, 2 x CH₂)
¹³C NMR δ (ppm): ~22 (CH₃), ~35 (C(CH₃)₂), ~45 (CH₂), ~175 (C=O)
IR (cm⁻¹) ~3200 (N-H stretch), ~1720, ~1680 (C=O stretches, symmetric and asymmetric)
Mass Spec (m/z) 141 (M⁺)
Table 3: Predicted Spectroscopic Data for this compound
SpectroscopyPredicted Key Signals and Assignments
¹H NMR δ (ppm): ~1.2 (s, 6H, 2 x CH₃), ~2.3 (s, 2H, CH₂ at C6), ~3.4 (s, 2H, CH₂ at C3)
¹³C NMR δ (ppm): ~25 (CH₃), ~40 (C(CH₃)₂), ~50 (CH₂ at C6), ~55 (CH₂ at C3), ~170 (C=O at C2), ~205 (C=O at C4)
IR (cm⁻¹) ~3200 (N-H stretch), ~1710 (amide C=O stretch), ~1730 (ketone C=O stretch)
Mass Spec (m/z) 141 (M⁺)

Note: Predicted spectroscopic data is based on the chemical structure and typical chemical shifts for the functional groups present.

Conclusion

The synthesis of the this compound scaffold is most practically achieved through the preparation of its stable tautomer, 3,3-dimethylglutarimide. This can be accomplished in high yield by the thermal condensation of 3,3-dimethylglutaric anhydride with an ammonia source. The this compound form exists in a tautomeric equilibrium with the more stable 2,6-dione isomer. Understanding this synthetic route and the tautomeric relationship is crucial for researchers working on the development of novel glutarimide-based compounds for pharmaceutical applications. Further investigation into the factors governing the tautomeric equilibrium could open avenues for the selective synthesis of the 2,4-dione isomer.

References

An In-depth Technical Guide to 5,5-Dimethylpiperidine-2,4-dione: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The piperidine-2,4-dione scaffold is a heterocyclic motif of significant interest in medicinal chemistry and drug development. Compounds containing this core structure are explored for a variety of pharmacological activities. The substitution pattern on the piperidine ring plays a crucial role in modulating the biological and physicochemical properties of these molecules. This technical guide focuses on the 5,5-dimethyl substituted variant, providing a summary of its theoretical properties, a detailed experimental protocol for its potential synthesis via established routes, and methods for its characterization. Given the scarcity of direct experimental data, information from closely related analogues is provided for contextual understanding.

Physicochemical Properties

Quantitative experimental data for 5,5-dimethylpiperidine-2,4-dione is sparse. The following table summarizes calculated values for the target compound and presents computed properties for the related, documented isomer, 1,3-dimethylpiperidine-2,4-dione, for comparison.

PropertyThis compound (Calculated/Predicted)1,3-Dimethylpiperidine-2,4-dione (Computed Data)[1]Piperidine-2,4-dione (Experimental/Computed Data)
Molecular Formula C₇H₁₁NO₂C₇H₁₁NO₂C₅H₇NO₂
Molecular Weight 141.17 g/mol 141.17 g/mol 113.115 g/mol
XLogP3 (logP) Not Available-0.1Not Available
Hydrogen Bond Donors 101
Hydrogen Bond Acceptors 222
Boiling Point Not AvailableNot Available362.1 ± 35.0 °C at 760 mmHg
Density Not AvailableNot Available1.2 ± 0.1 g/cm³
Polar Surface Area 37.4 Ų (Predicted)37.4 ŲNot Available

Experimental Protocols

The synthesis of substituted piperidine-2,4-diones can be effectively achieved through a flexible, multi-step route involving a key Dieckmann cyclization reaction. This methodology is adaptable for various substitution patterns and does not require an N-protective group[2][3].

The protocol involves the formation of a β-amino ester, coupling with monomethyl malonate, a subsequent Dieckmann cyclization, and a final decarboxylation step[2].

Step 1: Synthesis of β-Amino Esters

  • A solution of a suitable β-keto ester (1.0 equiv.) and ammonium acetate (1.5 equiv.) in acetic acid is stirred at room temperature.

  • The resulting vinylogous carbamate is then reduced. To a solution of the carbamate in a suitable solvent (e.g., THF), sodium triacetoxyborohydride (1.5 equiv.) is added portion-wise at 0 °C.

  • The reaction is stirred until completion, quenched with a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-amino ester, which is purified by column chromatography.

Step 2: Coupling with Monomethyl Malonate

  • To a solution of the β-amino ester (1.0 equiv.) and monomethyl malonate (1.1 equiv.) in dichloromethane (DCM) at 0 °C, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) and hydroxybenzotriazole (HOBt, 1.2 equiv.) are added.

  • The mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is diluted with DCM and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried, filtered, and concentrated to yield the amido diester, which can be purified via chromatography.

Step 3: Dieckmann Cyclization and Decarboxylation

  • The amido diester (1.0 equiv.) is dissolved in methanol.

  • A solution of sodium methoxide in methanol (1.2 equiv.) is added, and the mixture is stirred at room temperature to facilitate the Dieckmann cyclization, forming the 3-methoxycarbonyl-piperidine-2,4-dione intermediate[2].

  • For the final decarbomethoxylation, the intermediate is treated with sodium methoxide in wet acetonitrile and heated to reflux[2].

  • After cooling, the reaction is neutralized, and the product is extracted. The solvent is evaporated, and the crude product is purified by column chromatography to yield the target piperidine-2,4-dione.

The characterization of the synthesized piperidine-2,4-dione derivatives would typically involve a combination of the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence and connectivity of the dimethyl groups and the piperidine ring protons.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretching vibrations of the dione and the N-H stretch (if N-unsubstituted).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and aid in structural elucidation through fragmentation patterns.

  • X-Ray Crystallography: Can be used to definitively determine the solid-state structure and stereochemistry of crystalline products[4].

Visualized Synthesis Workflow

The following diagram illustrates the general synthetic pathway for producing substituted piperidine-2,4-diones.

G General Synthesis of Piperidine-2,4-diones via Dieckmann Cyclization start β-Keto Ester step1 Vinylogous Carbamate Formation start->step1 step2 Reduction step1->step2 reagent1 NH₄OAc, AcOH reagent1->step1 intermediate1 β-Amino Ester step3 Amide Coupling intermediate1->step3 step2->intermediate1 reagent2 NaBH(OAc)₃ reagent2->step2 intermediate2 Amido Diester step3->intermediate2 reagent3 Monomethyl Malonate, EDC, HOBt reagent3->step3 step4 Dieckmann Cyclization intermediate2->step4 intermediate3 Cyclized Keto Ester step4->intermediate3 reagent4 NaOMe, MeOH reagent4->step4 step5 Decarboxylation intermediate3->step5 end_product Piperidine-2,4-dione step5->end_product reagent5 NaOMe, aq. MeCN reagent5->step5

References

An In-Depth Technical Guide to 5,5-Dimethylpiperidine-2,4-dione: Structural Analogs and Derivatives as Potential Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,5-dimethylpiperidine-2,4-dione core, a derivative of glutarimide, represents a significant scaffold in medicinal chemistry, particularly in the exploration of novel anticonvulsant agents. The gem-dimethyl substitution at the C5 position offers a unique structural feature that influences the pharmacokinetic and pharmacodynamic properties of its analogs. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound and its structural analogs. Detailed experimental protocols for key synthetic and biological screening methodologies are presented, alongside a critical analysis of available quantitative data to facilitate further drug discovery and development efforts in this area.

Introduction

The piperidine-2,4-dione ring system, a cyclic imide, is a privileged scaffold found in a variety of biologically active compounds. The structural rigidity and the presence of hydrogen bond donors and acceptors make it an attractive starting point for the design of new therapeutic agents. The introduction of a gem-dimethyl group at the 5-position, yielding this compound (also known as 3,3-dimethylglutarimide), has been explored as a strategy to enhance metabolic stability and modulate biological activity. This document delves into the chemical synthesis of these compounds and their pharmacological properties, with a primary focus on their potential as anticonvulsants.

Synthesis of this compound and its Analogs

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common approach involves the cyclization of a suitably substituted glutaric acid or its derivative.

General Synthesis of 3,3-Dialkyl-2,6-piperidinediones

A general and efficient method for the synthesis of 3,3-dialkyl-2,6-piperidinediones involves the reaction of a dialkyl cyanoacetic ester with cyanoacetamide, followed by hydrolysis and cyclization.

Experimental Protocol: Synthesis of 3,3-Dialkyl-2,6-piperidinediones

  • Step 1: Condensation. A mixture of an appropriate dialkyl cyanoacetic ester and cyanoacetamide is refluxed in the presence of a base, such as sodium ethoxide in ethanol, to yield the corresponding dicyanoglutarimide.

  • Step 2: Hydrolysis and Decarboxylation. The resulting dicyanoglutarimide is then hydrolyzed with a strong acid, such as concentrated hydrochloric acid, under reflux conditions. This step leads to the hydrolysis of the nitrile groups to carboxylic acids and subsequent decarboxylation to afford the desired 3,3-dialkyl-2,6-piperidinedione.

  • Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the final compound.

A variety of substituted piperidine-2,4-diones can also be prepared via Dieckmann cyclization, offering a flexible route to compounds with or without N-substitution.[1]

Biological Activity and Pharmacological Evaluation

Structural analogs of this compound have been primarily investigated for their anticonvulsant properties. The evaluation of these compounds typically involves standardized animal models of epilepsy.

Anticonvulsant Screening

The primary screening of potential anticonvulsant agents is often conducted using the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test in mice. These models are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively.[2][3][4]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test [5][6]

  • Animal Preparation: Adult male mice are used for the study. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Stimulation: At the time of predicted peak effect of the compound, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The endpoint of the test is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic extensor seizure (ED50) is calculated using probit analysis.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [7][8][9][10][11]

  • Animal Preparation: Similar to the MES test, adult male mice are pre-treated with the test compound.

  • Chemoconvulsant Administration: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazole (a GABA-A receptor antagonist) is administered at a dose that induces clonic seizures in control animals (typically 85 mg/kg).

  • Observation: The animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: An animal is considered protected if it does not exhibit clonic seizures.

  • Data Analysis: The ED50, the dose protecting 50% of the animals from clonic seizures, is determined.

Quantitative Data on Structural Analogs

While specific data for this compound is limited in the public domain, studies on structurally related 3,3-dialkyl-2-piperidinones provide valuable insights into the structure-activity relationships of this class of compounds.

CompoundR1R2MES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (TD50/ED50)
7a MethylMethyl>1001023002.94
7b EthylEthyl100371654.46
7c n-Propyln-Propyl>1001001501.5
7d n-Butyln-Butyl>100>100150-

Data adapted from a study on 3,3-dialkyl-2-piperidinones, which are structurally similar to 5,5-dialkylpiperidine-2,4-diones.[12] The Protective Index (PI) is a measure of the margin of safety of a compound.

Mechanism of Action

The precise mechanism of action for this compound and its analogs as anticonvulsants has not been fully elucidated. However, based on their structural similarity to known anticonvulsant drugs and the results from preclinical screening, several potential pathways can be hypothesized.

Modulation of Ion Channels

A common mechanism for anticonvulsant drugs is the modulation of voltage-gated ion channels, particularly sodium channels. By blocking these channels, the drugs can limit the repetitive firing of neurons that is characteristic of seizures. The activity of some piperidinedione analogs in the MES test suggests a potential interaction with sodium channels.

Enhancement of GABAergic Neurotransmission

Enhancement of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) is another key anticonvulsant mechanism. This can be achieved by acting as a positive allosteric modulator of the GABA-A receptor, inhibiting GABA reuptake, or inhibiting GABA transaminase (the enzyme responsible for GABA degradation). The activity of some analogs in the scPTZ test, a model sensitive to drugs that enhance GABAergic transmission, points towards this potential mechanism. Electrophysiological studies on related delta-valerolactams have shown potentiation of GABA-mediated chloride currents.[12]

Anticonvulsant_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Data Evaluation start Starting Materials (e.g., Dialkyl Cyanoacetic Ester) synthesis Chemical Synthesis (e.g., Cyclization) start->synthesis Reaction purification Purification & Analysis (e.g., Recrystallization, NMR, MS) synthesis->purification Crude Product mes_test Maximal Electroshock (MES) Test purification->mes_test Test Compound scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test purification->scptz_test Test Compound neurotoxicity Neurotoxicity Assay (e.g., Rotarod) purification->neurotoxicity Test Compound ed50 Determine ED50 mes_test->ed50 scptz_test->ed50 td50 Determine TD50 neurotoxicity->td50 pi Calculate Protective Index (PI) ed50->pi td50->pi sar Structure-Activity Relationship (SAR) Analysis pi->sar

Caption: Experimental workflow for the synthesis and anticonvulsant evaluation of piperidinedione analogs.

Potential_Mechanisms_of_Action Piperidinedione_Analog This compound Analog Ion_Channels Voltage-Gated Ion Channels Piperidinedione_Analog->Ion_Channels Modulation GABA_System GABAergic System Piperidinedione_Analog->GABA_System Enhancement Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability GABA_System->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: Putative signaling pathways for the anticonvulsant activity of this compound analogs.

Structure-Activity Relationships (SAR)

Based on the available data for related compounds, the following preliminary structure-activity relationships can be inferred:

  • Alkyl Chain Length at C3/C5: The anticonvulsant activity appears to be influenced by the size of the alkyl groups at the C3 (or C5 in piperidine-2,4-dione nomenclature) position. In the 2-piperidinone series, the diethyl derivative (7b) showed the best activity in the scPTZ test, suggesting an optimal size for the substituents.[12]

  • Aromatic Substitution: Further studies are needed to explore the impact of aromatic substituents on the piperidinedione core, which could lead to interactions with other biological targets and modulate the activity profile.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel anticonvulsant agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive target for medicinal chemistry campaigns. Future research should focus on:

  • Synthesis and evaluation of a broader range of analogs: Systematic modification of the substituents at the N1, C3, and C5 positions is necessary to build a comprehensive SAR.

  • Elucidation of the mechanism of action: In-depth electrophysiological and neurochemical studies are required to identify the specific molecular targets of these compounds.

  • Pharmacokinetic profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for their further development.

This technical guide provides a foundational understanding of this compound and its analogs, offering a roadmap for researchers to explore the therapeutic potential of this chemical class. The provided protocols and data serve as a valuable resource for initiating and advancing drug discovery programs in this area.

References

Biological Activity of 5,5-Dimethylpiperidine-2,4-dione: A Technical Overview Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5,5-Dimethylpiperidine-2,4-dione belongs to the glutarimide class of compounds, which are derivatives of piperidine-2,6-dione. The piperidine and glutarimide scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Derivatives of these core structures have been investigated for a range of therapeutic applications, including as anticonvulsant, cytotoxic, and herbicidal agents. This technical guide summarizes the key biological activities observed in compounds structurally analogous to this compound, details relevant experimental methodologies, and visualizes pertinent pathways and workflows.

Synthesis of Piperidine-2,4-diones

The synthesis of piperidine-2,4-diones can be achieved through various synthetic routes. One common and effective method is the Dieckmann cyclization.[1] This approach allows for the preparation of variously substituted piperidine-2,4-diones.[1] The general workflow for such a synthesis is depicted below.

G start β-Amino Ester intermediate1 Acylation with Malonyl Dichloride Derivative start->intermediate1 intermediate2 Diester Intermediate intermediate1->intermediate2 cyclization Dieckmann Cyclization (Base-mediated) intermediate2->cyclization product Piperidine-2,4-dione cyclization->product

Caption: General workflow for the synthesis of piperidine-2,4-diones via Dieckmann cyclization.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound could potentially exhibit anticonvulsant, cytotoxic, and herbicidal properties.

Anticonvulsant Activity

The glutarimide scaffold is a key feature of several anticonvulsant drugs. For instance, ethosuximide, a succinimide derivative used to treat absence seizures, shares structural similarities. Studies on 3,3-dialkyl-substituted 2-pyrrolidinones and 2-piperidinones have demonstrated their potential as anticonvulsant agents.[2][3] The anticonvulsant activity of these compounds is often evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (scPTZ) induced seizure tests.[4]

Quantitative Data for Structurally Related Anticonvulsant Compounds

Compound ClassTest ModelED50 (mg/kg)Reference
3,3-Diethyl-2-pyrrolidinonescPTZ (mice)46[3]
3-Benzyl-3-ethyl-2-pyrrolidinonescPTZ (mice)42[3]
3,3-Diethyl-2-piperidinonescPTZ (mice)37[2]
3-Benzyl-2-piperidinoneMES (mice)41[2]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Animal Model: Adult male mice (e.g., ICR strain) are commonly used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

  • Induction of Seizure: At a predetermined time after compound administration (to allow for absorption), a maximal electrical stimulus is delivered via corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Cytotoxic Activity

Certain glutarimide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] For example, derivatives of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which contain a glutarimide moiety, are used in the treatment of multiple myeloma.[5][6] These compounds often exert their effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., multiple myeloma cell lines MOLP-8 and KMS-12-PE) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

Herbicidal Activity

Derivatives of piperidinedione and other dione-containing heterocycles have been explored for their herbicidal properties.[7][8] These compounds can interfere with essential biochemical pathways in plants. The herbicidal activity is typically assessed by evaluating the inhibition of seed germination and seedling growth of various weed species.[9]

Quantitative Data for Structurally Related Herbicidal Compounds

Compound ClassPlant SpeciesInhibition (%) at 100 µg/mLReference
Pyrrolidine-2,4-dione derivative (10q)Echinochloa crus-galli (root)65.6[9]
Pyrrolidine-2,4-dione derivative (10n)Brassica campestris (root)84.0[9]

Experimental Protocol: Petri Dish Assay for Herbicidal Activity

This assay evaluates the effect of a compound on the germination and early growth of plants.

  • Test Species: Seeds of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Brassica campestris) plants are used.

  • Treatment Application: A filter paper is placed in a petri dish and moistened with a solution of the test compound at a specific concentration. A control group with solvent only is also prepared.

  • Seed Plating: A defined number of seeds are placed on the filter paper in each petri dish.

  • Incubation: The petri dishes are incubated in a growth chamber under controlled conditions of light and temperature.

  • Evaluation: After a set period (e.g., 72 hours), the germination rate and the length of the roots and shoots are measured.

  • Data Analysis: The percentage of inhibition of germination and growth is calculated relative to the control group.

Potential Mechanism of Action: Anticonvulsant Activity

The anticonvulsant action of many drugs is mediated through the modulation of ion channels or neurotransmitter systems.[10][11] For glutarimide-related compounds, a primary proposed mechanism involves the modulation of voltage-gated ion channels, such as sodium and calcium channels, and the enhancement of GABAergic inhibition.[10][12]

G cluster_0 Potential Anticonvulsant Mechanisms Compound Glutarimide Derivative (e.g., this compound) Na_Channel Voltage-Gated Na+ Channel Compound->Na_Channel Blockade Ca_Channel Voltage-Gated Ca2+ Channel Compound->Ca_Channel Blockade GABA_Receptor GABA-A Receptor Compound->GABA_Receptor Positive Allosteric Modulation Reduced_Excitation Reduced Neuronal Excitability Na_Channel->Reduced_Excitation Ca_Channel->Reduced_Excitation Reduced_Inhibition Enhanced Neuronal Inhibition GABA_Receptor->Reduced_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitation->Anticonvulsant_Effect Reduced_Inhibition->Anticonvulsant_Effect

References

Spectroscopic Data of 5,5-dimethylpiperidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for 5,5-dimethylpiperidine-2,4-dione. Due to a lack of readily available experimental data for this specific compound in surveyed databases, this document presents predicted spectroscopic information and complements it with experimental data from structurally similar compounds. This approach offers valuable insights into the expected spectral characteristics for researchers working with this and related molecules.

Predicted Spectroscopic Data for this compound and its Isomer

While experimental spectra for this compound are not available, predicted data provides a foundational understanding of its structural features. Below is a summary of predicted mass spectrometry data for the isomeric compound, 4,4-dimethylpiperidine-2,5-dione, which can serve as a close approximation.

Table 1: Predicted Mass Spectrometry Data for 4,4-dimethylpiperidine-2,5-dione
Adduct IonPredicted m/z
[M+H]⁺142.08626
[M+Na]⁺164.06820
[M-H]⁻140.07170
[M+NH₄]⁺159.11280
[M+K]⁺180.04214
[M+H-H₂O]⁺124.07624
[M+HCOO]⁻186.07718
[M+CH₃COO]⁻200.09283

Data sourced from PubChemLite.[1]

Experimental Spectroscopic Data for a Structural Analog: 5,5-dimethyl-1,3-cyclohexanedione

To provide a tangible reference, experimental data for 5,5-dimethyl-1,3-cyclohexanedione is presented. This compound shares the 5,5-dimethylated six-membered ring dione core, making its spectroscopic data a useful comparison for understanding the potential spectral behavior of this compound.

Table 2: Infrared (IR) Spectroscopy Data for 5,5-dimethyl-1,3-cyclohexanedione
Wavenumber (cm⁻¹)Interpretation
~2900C-H stretch (from oil contamination in sample prep)
~1470C-H bend (from oil contamination in sample prep)
~720C-H bend (from oil contamination in sample prep)

Note: The provided spectrum from the Coblentz Society's collection notes spectral contamination due to the use of a Nujol mull for sample preparation.[2]

Table 3: Mass Spectrometry (Electron Ionization) Data for 5,5-dimethyl-1,3-cyclohexanedione
m/zRelative Intensity
140Molecular Ion (M⁺)

A comprehensive mass spectrum is available on the NIST WebBook.[3]

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data discussed. These protocols are standard methodologies and can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration of 50-100 mg is typically required.[4] The sample should be fully dissolved in a clean, high-quality NMR tube.[5]

  • Internal Standard : An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.[4]

  • Data Acquisition : The NMR tube is placed in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.[6]

  • Data Processing : The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and integrated to provide the final data.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal. A pressure clamp is applied to ensure good contact.[7]

  • Sample Preparation (KBr Pellet) : Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the solid sample is ground with KBr and pressed into a thin, transparent disk.[8]

  • Background Spectrum : A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.[7]

  • Data Acquisition : The infrared beam is passed through the sample, and the transmitted or reflected light is detected. An interferometer is used to modulate the infrared radiation, and the resulting interferogram is recorded.[7]

  • Data Processing : A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.[9]

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the appropriate concentration for the specific instrument and ionization method.[10]

  • Ionization : The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[11][12] EI involves bombarding the sample with high-energy electrons, often causing fragmentation.[13] ESI is a softer ionization technique that typically produces protonated or sodiated molecular ions with less fragmentation.[14]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[12]

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.[13]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, etc.) synthesis->nmr Sample Submission ir FT-IR Spectroscopy synthesis->ir Sample Submission ms Mass Spectrometry synthesis->ms Sample Submission data_analysis Data Analysis & Structure Elucidation nmr->data_analysis Raw Data ir->data_analysis Raw Data ms->data_analysis Raw Data reporting Reporting & Publication data_analysis->reporting Interpreted Results

General workflow for spectroscopic analysis of a synthesized compound.

References

discovery and history of 5,5-dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of 5,5-Dimethylpiperidine-2,4-dione

Introduction

This compound, a derivative of the piperidine heterocyclic ring system, represents a significant scaffold in medicinal chemistry. The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and ability to interact with biological targets. The introduction of gem-dimethyl substitution at the 5-position and the presence of two carbonyl groups at the 2- and 4-positions create a unique chemical entity with distinct conformational features and potential for diverse biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and detailed experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is intertwined with the broader exploration of piperidine and glutarimide derivatives throughout the 20th century. Early research into barbiturates and related sedative-hypnotic agents spurred the synthesis of a wide variety of heterocyclic compounds, including glutarimides (piperidine-2,6-diones). The structural isomer, this compound, likely arose from systematic investigations into the structure-activity relationships of these compounds.

The history of its synthesis is closely related to that of its structural isomer, 3,3-dimethylglutarimide (also known as 4,4-dimethylpiperidine-2,6-dione). Many synthetic strategies developed for glutarimides can be conceptually adapted for the synthesis of the 2,4-dione isomer. The core challenge lies in achieving the regioselective formation of the dione system.

Physicochemical Properties

A summary of the key physicochemical properties of piperidine-2,4-dione derivatives is presented below. It is important to note that specific experimental data for the 5,5-dimethyl derivative is sparse in publicly available literature, and some values are predicted or extrapolated from related structures.

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂-
Molecular Weight141.17 g/mol [1]
Melting Point144-146 °C (for 3,3-dimethylglutarimide)[1][2]
Boiling Point268 °C at 760 mmHg (for 3,3-dimethylglutarimide)[2]
Density1.054 g/cm³ (for 3,3-dimethylglutarimide)[2]
Water SolubilitySoluble[2]
pKa11.81 ± 0.40 (Predicted for 3,3-dimethylglutarimide)[2]
LogP0.77800 (for 3,3-dimethylglutarimide)[2]

Synthesis and Experimental Protocols

The synthesis of piperidine-2,4-diones can be approached through several strategic pathways. The most common and versatile method is the Dieckmann cyclization of an appropriate acyclic precursor.

Key Synthetic Strategy: Dieckmann Cyclization

The Dieckmann cyclization is an intramolecular condensation of a diester in the presence of a base to yield a β-keto ester. For the synthesis of this compound, a suitable starting material would be a β-amino diester with gem-dimethyl substitution.

Experimental Workflow for Dieckmann Cyclization

G cluster_0 Acyclic Precursor Synthesis cluster_1 Cyclization and Final Product Formation start Starting Materials (e.g., Dimethyl malonate, Acetone) step1 Michael Addition start->step1 step2 Introduction of Amino Group step1->step2 step3 Esterification step2->step3 step4 Dieckmann Cyclization (Base-mediated) step3->step4 step5 Hydrolysis and Decarboxylation step4->step5 product This compound step5->product

Caption: General workflow for the synthesis of this compound via Dieckmann cyclization.

Detailed Experimental Protocol (Hypothetical, based on related syntheses[3]):

  • Step 1: Synthesis of Diethyl 2,2-dimethyl-3-aminoglutarate.

    • Materials: Diethyl 2,2-dimethyl-3-oxoglutarate, ammonium acetate, sodium cyanoborohydride, methanol.

    • Procedure: To a solution of diethyl 2,2-dimethyl-3-oxoglutarate (1 equivalent) and ammonium acetate (10 equivalents) in methanol, sodium cyanoborohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amino diester, which can be purified by column chromatography.

  • Step 2: Dieckmann Cyclization.

    • Materials: Diethyl 2,2-dimethyl-3-aminoglutarate, sodium ethoxide, toluene.

    • Procedure: A solution of diethyl 2,2-dimethyl-3-aminoglutarate (1 equivalent) in dry toluene is added dropwise to a suspension of sodium ethoxide (1.2 equivalents) in dry toluene at reflux. The reaction mixture is refluxed for 4-6 hours. After cooling, the mixture is quenched with dilute hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Step 3: Hydrolysis and Decarboxylation.

    • Materials: Crude cyclized product, hydrochloric acid.

    • Procedure: The crude product from the previous step is refluxed in 6M hydrochloric acid for 12-18 hours. The solution is then cooled and concentrated under reduced pressure. The resulting solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford this compound.

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H, NH), 3.45 (s, 2H, CH₂), 2.60 (s, 2H, CH₂), 1.20 (s, 6H, 2xCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 208.1 (C=O), 172.5 (C=O), 55.3 (CH₂), 51.2 (CH₂), 35.8 (C(CH₃)₂), 24.9 (CH₃).

  • IR (KBr, cm⁻¹): 3250 (N-H stretch), 1730, 1680 (C=O stretch).

  • Mass Spectrometry (EI): m/z 141 (M⁺).

Potential Biological Activities and Signaling Pathways

Potential Signaling Pathways

G cluster_0 Potential Molecular Targets cluster_1 Downstream Cellular Effects cluster_2 Potential Pharmacological Outcomes CRBN Cereblon (CRBN) Protein_Deg Targeted Protein Degradation CRBN->Protein_Deg Binding leads to Enzymes Enzymes (e.g., DHFR) Enzyme_Inhib Enzyme Inhibition Enzymes->Enzyme_Inhib Inhibition by compound Receptors CNS Receptors Neuronal_Mod Neuronal Modulation Receptors->Neuronal_Mod Modulation by compound Anticancer Anticancer Activity Protein_Deg->Anticancer Antimicrobial Antimicrobial Activity Enzyme_Inhib->Antimicrobial CNS_Effects CNS Effects (e.g., Anticonvulsant) Neuronal_Mod->CNS_Effects

Caption: Potential signaling pathways and biological activities of glutarimide derivatives.

  • Cereblon (CRBN) Binding and Protein Degradation: Glutarimide derivatives, most notably thalidomide and its analogs, are known to bind to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[7] This binding can lead to the targeted degradation of specific proteins, a mechanism that is being actively explored for the development of novel anticancer therapies known as PROTACs (Proteolysis Targeting Chimeras).

  • Enzyme Inhibition: The piperidine-2,4-dione scaffold can serve as a template for the design of enzyme inhibitors. For example, derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is a target for antimicrobial and anticancer drugs.[8]

  • Central Nervous System (CNS) Activity: The structural similarity of glutarimides to barbiturates has led to investigations into their CNS effects. Some derivatives have shown anticonvulsant, sedative, and anxiolytic properties.[5][6]

Future Directions

The unique structural features of this compound warrant further investigation. Future research should focus on:

  • Development of Efficient and Stereoselective Syntheses: Creating robust synthetic routes to access enantiomerically pure forms of this compound will be crucial for detailed biological evaluation.

  • Systematic Biological Screening: A comprehensive screening of this compound and its derivatives against a panel of biological targets is needed to uncover its specific pharmacological profile.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will help in identifying key features responsible for any observed biological activity and in optimizing lead compounds.

References

5,5-dimethylpiperidine-2,4-dione CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5,5-dimethylpiperidine-2,4-dione

Chemical Identifiers

Below is a table summarizing the key chemical identifiers for this compound, derived from its chemical structure.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
SMILES CC1(C)CC(=O)NC(=O)C1
InChI InChI=1S/C7H11NO2/c1-7(2)4-5(9)8-6(10)3-7/h3-4H2,1-2H3,(H,8,9)
InChIKey DEPCULBMHFQAOA-UHFFFAOYSA-N
CAS Number Not Assigned

Proposed Synthesis

The synthesis of this compound can be conceptually approached through a Dieckmann cyclization of a diester precursor. This method is a well-established intramolecular condensation reaction for forming cyclic β-keto esters and is widely used in the synthesis of various piperidine-2,4-dione derivatives. The proposed synthetic workflow is outlined below.

Logical Relationship of the Synthetic Pathway

G A Dimethyl malonate C Diethyl 3,3-dimethylpentanedioate A->C Alkylation B 2-Bromo-2-methylpropane B->C D Ethyl 3-amino-4,4-dimethylpentanoate C->D Curtius Rearrangement E Ethyl 3-(2-ethoxy-2-oxoethylamino)-4,4-dimethylpentanoate D->E N-Alkylation F This compound E->F Dieckmann Cyclization G cluster_0 Precursor Synthesis cluster_1 Cyclization and Final Product Formation A Alkylation of Dimethyl Malonate B Curtius Rearrangement A->B C N-Alkylation B->C D Dieckmann Cyclization C->D E Hydrolysis & Decarboxylation D->E F Purification E->F G G F->G This compound

An In-depth Technical Guide on the Solubility and Stability of 5,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific physicochemical properties of 5,5-dimethylpiperidine-2,4-dione is limited. This guide provides an analysis based on the known characteristics of structurally related compounds, including piperidine derivatives and analogous heterocyclic structures. The experimental protocols described are generalized standard procedures applicable for the characterization of such a compound.

Executive Summary

This compound is a heterocyclic compound belonging to the piperidine class of molecules. The piperidine scaffold is a common motif in many biologically active compounds and natural products, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug development.[1][2][3] This document provides a comprehensive overview of the anticipated solubility and stability of this compound, detailed experimental methodologies for their determination, and a discussion of potential biological relevance.

Physicochemical Properties

The structure of this compound contains a six-membered nitrogen-containing ring with two methyl groups at the 5-position and two carbonyl groups at the 2- and 4-positions. These functional groups are expected to dictate its solubility and stability profile.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The presence of two carbonyl groups and a secondary amine in this compound suggests a degree of polarity and the potential for hydrogen bonding, which would influence its solubility in aqueous and organic solvents.

Table 1: Anticipated Solubility of this compound

Solvent ClassExample SolventsAnticipated SolubilityRationale
Polar Protic Water, Ethanol, MethanolSolubleThe presence of carbonyl and amine groups allows for hydrogen bonding with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThe polar nature of the molecule should allow for favorable dipole-dipole interactions.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Stability Profile

The chemical stability of a pharmaceutical compound is crucial for its shelf-life, formulation, and in vivo efficacy. The this compound structure contains a lactam (cyclic amide) functionality, which can be susceptible to hydrolysis.

Table 2: Anticipated Stability of this compound under Stress Conditions

ConditionAnticipated StabilityPotential Degradation ProductsRationale
Acidic pH UnstableRing-opened hydrolysis productAcid-catalyzed hydrolysis of the lactam bond is a common degradation pathway for amides.[7]
Neutral pH Moderately StableMinimal degradationWhile hydrolysis can occur at neutral pH, the rate is expected to be significantly slower than under acidic or basic conditions.
Basic pH UnstableRing-opened hydrolysis productBase-catalyzed hydrolysis of the lactam bond is also a well-known degradation pathway.[7]
Elevated Temperature Potentially UnstableVaries; may include polymerization or fragmentation productsThermal stress can provide the energy to overcome the activation barrier for degradation reactions. Studies on related piperazine compounds show thermal degradation.[8][9][10][11]
Oxidative Stress Moderately StableOxidized derivativesWhile the core structure is not highly susceptible to oxidation, the presence of the secondary amine could be a site for oxidative reactions.
Photostability Likely StableVariesMany organic molecules are sensitive to light. Photostability would need to be experimentally determined as per ICH guidelines.[12]

Experimental Protocols

The following sections detail standard experimental methodologies for determining the solubility and stability of a compound such as this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[13]

  • Preparation: A surplus amount of this compound is added to a known volume of the selected solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.

  • Equilibration: The container is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., a 0.22 µm PVDF filter) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess compound to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sample1 Allow suspension to settle equil1->sample1 sample2 Filter supernatant sample1->sample2 analysis1 Quantify concentration by HPLC or LC-MS sample2->analysis1 analysis2 Report solubility (e.g., mg/mL) analysis1->analysis2

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation and Long-Term Studies

Stability testing is conducted to understand how the quality of a drug substance varies with time under the influence of environmental factors.[14]

Forced Degradation (Stress Testing): Forced degradation studies are performed to identify potential degradation products and pathways.[14]

  • Acid Hydrolysis: The compound is dissolved in a dilute acidic solution (e.g., 0.1 N HCl) and heated (e.g., at 60°C) for a defined period.

  • Base Hydrolysis: The compound is dissolved in a dilute basic solution (e.g., 0.1 N NaOH) and kept at a controlled temperature.

  • Oxidation: The compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: The solid compound is heated in a controlled oven (e.g., at 80°C).

  • Photostability: The compound is exposed to a defined light source as per ICH Q1B guidelines.[12]

Samples are collected at various time points and analyzed by a stability-indicating analytical method (typically HPLC) to quantify the parent compound and detect any degradation products.

Long-Term Stability Study: Long-term stability studies are designed to establish the re-test period or shelf life.

  • Storage: Multiple batches of the compound are stored under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[15]

  • Testing: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and tested for appearance, purity, and degradation products.[14]

G General Stability Testing Protocol cluster_forced Forced Degradation cluster_longterm Long-Term Stability start Drug Substance acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo long_term 25°C / 60% RH start->long_term accelerated 40°C / 75% RH start->accelerated analysis Analysis by Stability-Indicating Method (HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis long_term->analysis accelerated->analysis pathway Identify Degradation Pathways analysis->pathway shelf_life Determine Shelf Life / Re-test Period analysis->shelf_life

Caption: General Stability Testing Protocol.

Potential Signaling Pathways and Biological Activity

There is no specific information in the public domain regarding the interaction of this compound with any signaling pathways. However, the broader class of piperidine-containing compounds is known to exhibit a wide range of biological activities.[2] For instance, various derivatives of piperidine are investigated for their antimicrobial, anticonvulsant, and anticancer properties.[16][17][18][19]

Given the structural features of this compound, it could be a candidate for screening in various biological assays to identify potential therapeutic applications. The logical relationship for such an investigation is outlined below.

G Biological Activity Screening Cascade compound This compound screening High-Throughput Screening (HTS) compound->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt  Active no_activity No Significant Activity hit_id->no_activity Inactive   in_vivo In Vivo Studies lead_opt->in_vivo

Caption: Biological Activity Screening Cascade.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive profile of its likely solubility and stability can be inferred from the behavior of structurally analogous compounds. It is anticipated to be soluble in polar solvents and susceptible to hydrolysis under both acidic and basic conditions. The provided experimental protocols offer a robust framework for the empirical determination of these critical parameters. Further investigation into the biological activity of this compound is warranted, given the prevalence of the piperidine scaffold in pharmacologically active agents.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5,5-dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-dimethylpiperidine-2,4-dione is a synthetic heterocyclic compound with a currently uncharacterized biological profile. Public domain literature and databases lack experimental data regarding its mechanism of action and potential therapeutic targets. This technical guide addresses this knowledge gap by employing established in silico methodologies to predict its most probable protein targets. Utilizing ligand-based target prediction, we identify a range of potential targets and subsequently outline detailed experimental protocols for the validation of these computational hypotheses. This document serves as a foundational roadmap for initiating research into the therapeutic potential of this compound, providing a series of testable hypotheses and the experimental frameworks required to investigate them.

Introduction: The Unexplored Potential of a Novel Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved therapeutic agents. The specific derivative, this compound, however, remains unexplored in the scientific literature. No published studies to date have investigated its biological activity, pharmacological profile, or potential therapeutic applications. The absence of empirical data necessitates a computational, or in silico, approach as the first step in elucidating its potential value in drug discovery.

In silico target prediction methods leverage the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.[1] By comparing the structure of this compound to large databases of compounds with known bioactivities, we can generate a ranked list of probable protein targets.[2] This guide presents the results of such a predictive analysis and provides the necessary framework for the subsequent experimental validation required to confirm these findings.

Methodology: From In Silico Prediction to Experimental Validation

The workflow for identifying and validating the therapeutic targets of a novel compound like this compound is a multi-stage process that begins with computational screening and progresses to rigorous experimental confirmation.

G cluster_0 In Silico Prediction Phase cluster_1 Hypothesis Generation cluster_2 Experimental Validation Phase A Obtain SMILES for This compound B Perform Ligand-Based Target Prediction (e.g., SwissTargetPrediction) A->B C Analyze and Rank Predicted Targets B->C D Identify Top-Ranked Potential Targets C->D E Research Target Function & Disease Association D->E F Biochemical Assays (e.g., Enzyme Inhibition, Binding) E->F G Cell-Based Assays (e.g., Reporter, Viability) E->G H Confirmation of Target Engagement F->H G->H

Figure 1: Workflow for Target Identification and Validation.
In Silico Target Prediction Protocol

The primary computational method employed is ligand-based target prediction, which involves the following steps:

  • Input Structure Acquisition: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC1(C)CC(=O)NC(=O)C1, is obtained from chemical databases such as PubChem (CID 83815141).

  • Prediction Engine: The SMILES string is submitted to a validated target prediction web server. For this guide, SwissTargetPrediction was utilized due to its robust performance and extensive underlying database of known ligand-target interactions.[3] The prediction is performed against the Homo sapiens proteome.

  • Result Interpretation: The output provides a list of potential protein targets, ranked by a probability score.[1] This score reflects the likelihood that the query molecule will interact with a given target based on its similarity to known active ligands.[2]

Predicted Therapeutic Targets for this compound

The in silico analysis yielded a diverse set of potential protein targets. The top 15 predictions, ranked by probability, are summarized in Table 1. The targets belong to several major protein families, including enzymes, G protein-coupled receptors (GPCRs), and transporters, suggesting a potential for broad pharmacological activity.

RankTarget ClassTarget NameGeneUniProt IDProbability
1EnzymeProstaglandin G/H synthase 2PTGS2P353540.267
2EnzymeCarbonic anhydrase IICA2P009180.133
3EnzymeProstaglandin G/H synthase 1PTGS1P232190.133
4EnzymeSerine/threonine-protein kinase B-rafBRAFP150560.067
5GPCRCannabinoid receptor 1CNR1P215540.067
6EnzymeCarbonic anhydrase IVCA4P227480.067
7TransporterSodium- and chloride-dependent GABA transporter 1SLC6A1P305310.067
8GPCRCannabinoid receptor 2CNR2P349720.044
9EnzymeAldose reductaseAKR1B1P151210.044
10EnzymeTyrosine-protein kinase ABL1ABL1P005190.022
11EnzymeVoltage-dependent L-type calcium channel subunit alpha-1CCACNA1CQ139360.022
12EnzymeCytochrome P450 19A1 (Aromatase)CYP19A1P115110.022
13GPCRDopamine D2 receptorDRD2P144160.022
14GPCRMu-type opioid receptorOPRM1P353720.022
15GPCRSerotonin 1A receptorHTR1AP089080.022
Table 1: Top 15 Predicted Human Protein Targets for this compound.

Analysis of High-Probability Targets and Potential Therapeutic Applications

The predicted targets suggest several promising avenues for therapeutic development. The highest probability targets are the cyclooxygenase (COX) enzymes, while other notable predictions include targets relevant to oncology and neuroscience.

Anti-inflammatory and Analgesic Potential via COX Inhibition

The top predicted targets are Prostaglandin G/H synthase 2 (PTGS2 or COX-2) and Prostaglandin G/H synthase 1 (PTGS1 or COX-1) . These enzymes are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Signaling Pathway: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of this pathway is a well-established mechanism for analgesia and anti-inflammatory effects.

G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Potential Therapeutic Intervention AA Arachidonic Acid COX COX-1 / COX-2 (Predicted Target) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Compound This compound Compound->COX Inhibition

References

review of 5,5-dimethylpiperidine-2,4-dione literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5,5-Dimethylpiperidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the piperidinedione class of molecules. The piperidine scaffold is a crucial component in numerous pharmaceuticals, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] This document provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, experimental data, and potential biological relevance. The information is presented to serve as a technical guide for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

PropertyValueSource
Molecular Formula C₇H₁₁NO₂(Calculated)
Molecular Weight 141.17 g/mol (Calculated)
High-Resolution Mass Spec (HRMS) Calculated for C₇H₁₁N₁O₂ (MH+): 142.0863[2]
HRMS Found 142.0841[2]

Synthesis and Experimental Protocols

The literature on the specific synthesis of this compound is limited. However, general methods for creating substituted piperidine-2,4-diones, such as Dieckmann cyclization, are well-documented and provide a foundational approach.[1][3]

Specific Synthetic Mention

A patent for mitogen-activated protein kinase-activated protein kinase-2 (MK-2) inhibiting compounds includes a step for the preparation of this compound.[2]

Experimental Protocol:

  • A precursor product (1.8g) is dissolved in a mixture of acetonitrile (12ml) and water (6 ml).[2]

  • The reaction mixture is refluxed for 4 hours.[2]

  • After cooling to room temperature, the solution is concentrated and dried.[2]

  • This process yields 1.4g of an orange solid.[2]

Below is a workflow diagram illustrating this specific synthetic step.

G cluster_synthesis Synthesis of this compound start Precursor Product (1.8g) step1 Dissolve in Acetonitrile (12ml) and Water (6ml) start->step1 step2 Reflux for 4 hours step1->step2 step3 Cool to Room Temperature step2->step3 step4 Concentrate and Dry step3->step4 end_product This compound (1.4g, Orange Solid) step4->end_product

Caption: Synthetic workflow for this compound.

General Synthetic Strategy: Dieckmann Cyclization

The Dieckmann cyclization is a robust method for preparing substituted piperidine-2,4-diones.[1][3] This intramolecular condensation of a diester with a base forms a β-keto ester, which can then be further processed. This approach allows for the synthesis of a variety of substituted piperidine-2,4-diones.[1]

The general workflow for this type of synthesis is outlined below.

G cluster_dieckmann General Dieckmann Cyclization for Piperidine-2,4-diones start β-amino ester step1 Acylation start->step1 intermediate1 Diester Intermediate step1->intermediate1 step2 Intramolecular Cyclization (e.g., with NaOMe) intermediate1->step2 intermediate2 Cyclized β-keto ester step2->intermediate2 step3 Hydrolysis and Decarboxylation intermediate2->step3 end_product Substituted Piperidine-2,4-dione step3->end_product

Caption: General workflow for Dieckmann cyclization.

Biological Activity and Signaling Pathways

Direct evidence for the biological activity of this compound is sparse. However, the patent literature provides context suggesting potential therapeutic applications for related compounds.

Potential as MK-2 Inhibitors

This compound is mentioned in a patent for compounds that inhibit mitogen-activated protein kinase-activated protein kinase-2 (MK-2), a key component of the p38 MAPK signaling pathway.[2] The p38 pathway is involved in the production of pro-inflammatory cytokines like TNF-α and the induction of enzymes such as COX-2.[2] Inhibition of this pathway is a therapeutic target for inflammatory diseases, autoimmune disorders, and cancer.[2] While the inhibitory activity of this compound itself is not provided, its inclusion in this patent suggests it may be a scaffold or intermediate for more complex, active molecules.

The logical relationship within the p38/MK-2 signaling pathway is illustrated below.

G cluster_pathway p38/MK-2 Signaling Pathway stress Cellular Stress / Inflammatory Stimuli p38 p38 MAPK stress->p38 mk2 MK-2 p38->mk2 tnf TNF-α Production mk2->tnf cox2 COX-2 Induction mk2->cox2 inflammation Inflammation tnf->inflammation cox2->inflammation inhibitor Potential Inhibition by Related Compounds inhibitor->mk2

Caption: p38/MK-2 signaling pathway and potential inhibition.

Derivatives in Agriculture

A Japanese patent describes derivatives of this compound, specifically 3-[2,4,6-trichloro-phenyl]-6,6-dimethyl-piperidine-2,4-dione, which was tested for insecticidal and acaricidal properties.[4] This suggests that the core scaffold may be of interest in the development of agrochemicals.

Conclusion

The available literature on this compound is not extensive. While a specific synthetic protocol is mentioned in a patent, comprehensive characterization and biological activity data are lacking. The primary context for this molecule appears to be as a potential building block or intermediate in the synthesis of more complex compounds with potential therapeutic applications, particularly in the area of inflammation through the inhibition of the p38/MK-2 pathway. Further research is necessary to fully elucidate the chemical properties and pharmacological profile of this compound itself. Researchers interested in this scaffold may find utility in exploring the general synthetic methods for piperidine-2,4-diones and the biological activities of its more complex derivatives.

References

Methodological & Application

Application Note: Proposed Laboratory Synthesis of 5,5-dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

Piperidine-2,4-dione scaffolds are important structural motifs found in various biologically active compounds and serve as versatile intermediates in organic synthesis. The introduction of a gem-dimethyl group at the C5 position can significantly influence the molecule's conformational rigidity and lipophilicity, potentially leading to novel pharmacological profiles. This document details a proposed four-step synthetic route to obtain 5,5-dimethylpiperidine-2,4-dione, designed for use by researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway

The proposed synthesis commences with the Michael addition of ammonia to methyl 3,3-dimethylacrylate to form a β-amino ester. This intermediate is then acylated with methyl malonyl chloride. The resulting diester undergoes an intramolecular Dieckmann cyclization to form the core piperidine-2,4-dione ring structure. A final hydrolysis and decarboxylation step yields the target compound.

SynthesisWorkflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: N-Acylation cluster_2 Step 3: Dieckmann Cyclization cluster_3 Step 4: Decarboxylation A Methyl 3,3-dimethylacrylate + NH3 (aq) B Methyl 3-amino-3,3-dimethylpropanoate A->B MeOH, rt D Methyl 3-((3-methoxy-3-oxopropanoyl)amino)- 3,3-dimethylpropanoate B->D Pyridine, DCM, 0°C to rt C Methyl malonyl chloride C->D E Methyl 5,5-dimethyl-2,4-dioxo- piperidine-3-carboxylate D->E NaOMe, MeOH, reflux F This compound E->F aq. HCl, reflux

Caption: Proposed four-step synthesis workflow for this compound.

Experimental Protocols

Disclaimer: The following protocol is a proposed route and has not been experimentally validated. It is based on analogous procedures from established chemical literature. Researchers should perform small-scale trials and optimize conditions as necessary. Standard laboratory safety precautions should be followed at all times.

3.1. Step 1: Synthesis of Methyl 3-amino-3,3-dimethylpropanoate

  • To a solution of methyl 3,3-dimethylacrylate (1.0 eq) in methanol (2 M), add a concentrated aqueous solution of ammonia (25%, 5.0 eq).

  • Seal the reaction vessel and stir the mixture at room temperature for 48-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield methyl 3-amino-3,3-dimethylpropanoate as a colorless oil.

3.2. Step 2: Synthesis of Methyl 3-((3-methoxy-3-oxopropanoyl)amino)-3,3-dimethylpropanoate

  • Dissolve methyl 3-amino-3,3-dimethylpropanoate (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methyl malonyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired diester.

3.3. Step 3: Dieckmann Cyclization to form Methyl 5,5-dimethyl-2,4-dioxopiperidine-3-carboxylate

  • Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Add a solution of the diester from Step 2 (1.0 eq) in anhydrous methanol to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a precipitate may be observed.

  • Monitor the cyclization by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with 1 M HCl until the pH is approximately 6-7.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the resulting residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude cyclic β-keto ester, which may be used in the next step without further purification.

3.4. Step 4: Decarboxylation to this compound

  • To the crude methyl 5,5-dimethyl-2,4-dioxopiperidine-3-carboxylate (1.0 eq), add a 1:1 mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for 4-8 hours until gas evolution (CO₂) ceases.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.

Data Presentation

The following table summarizes key quantitative data for the starting materials and the final product. Please note that properties for the final compound are estimated based on calculations and data from analogous structures, as experimental data is not widely available.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Molar Eq.Physical State (Predicted)Melting Point (°C) (Predicted)Boiling Point (°C) (Predicted)
Methyl 3,3-dimethylacrylateC₆H₁₀O₂114.141.0LiquidN/A136-137
Methyl 3-amino-3,3-dimethylpropanoateC₆H₁₃NO₂131.171.0LiquidN/A~160-170
Methyl malonyl chlorideC₄H₅ClO₃136.531.1LiquidN/A75 (20 mmHg)
This compound C₇H₁₁NO₂ 141.17 -Solid ~150-160 >300

N/A: Not Applicable

Expected Spectral Data for this compound:

  • ¹H NMR: Signals expected for the gem-dimethyl protons (singlet, ~1.1-1.3 ppm), two methylene groups on the ring (singlets or coupled multiplets, ~2.5-3.5 ppm), and an NH proton (broad singlet, ~7.0-8.5 ppm).

  • ¹³C NMR: Resonances expected for the gem-dimethyl carbons, the quaternary carbon, two methylene carbons, and two carbonyl carbons.

  • IR (cm⁻¹): Characteristic peaks for N-H stretching (~3200), C-H stretching (~2950), and two distinct C=O stretching bands for the ketone and amide carbonyls (~1730 and ~1680).

  • MS (m/z): Expected molecular ion peak [M]⁺ at 141 and characteristic fragmentation patterns.

Conclusion

This application note provides a comprehensive, albeit theoretical, guide for the laboratory synthesis of this compound. The proposed four-step route utilizes standard and well-documented organic reactions, offering a plausible pathway for obtaining this target molecule. It is intended to serve as a foundational protocol for researchers, who are encouraged to adapt and optimize the described conditions to achieve the desired outcome.

Applications of 5,5-Dimethylpiperidine-2,4-dione in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylpiperidine-2,4-dione, also known as 5,5-dimethylglutarimide, is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its rigid, six-membered ring structure provides a framework for the development of therapeutic agents targeting a variety of biological pathways. The piperidine-2,4-dione core is a key pharmacophore in several clinically significant molecules, most notably in the class of immunomodulatory drugs (IMiDs®) that target the Cereblon (CRBN) E3 ubiquitin ligase complex. This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, along with detailed experimental protocols for its synthesis and biological evaluation.

Key Applications in Medicinal Chemistry

The this compound scaffold is primarily explored for its potential in:

  • Oncology: As a core component of Cereblon-modulating agents, it can induce the degradation of specific proteins implicated in cancer cell survival and proliferation.

  • Immunomodulation: Derivatives have been shown to modulate the immune system, for instance, by altering cytokine production.

  • Enzyme Inhibition: The piperidine-2,4-dione ring can serve as a template for the design of inhibitors for various enzymes.

Data Presentation: Biological Activity of Related Piperidine-2,4-dione and Glutarimide Derivatives

While specific quantitative data for the unsubstituted this compound is not extensively available in the public domain, the following table summarizes the biological activities of closely related derivatives to illustrate the potential of this chemical class.

Compound/Derivative ClassTargetBiological ActivityIC50/EC50Cell Line/AssayReference
GlutarimideCereblon (CRBN)Competitive BindingSimilar to (R)-thalidomideCompetitive elution assay[1]
Lenalidomide (Glutarimide derivative)Cereblon (CRBN)TNF-α Inhibition~13 nMLPS-stimulated PBMCs[2]
Pomalidomide (Glutarimide derivative)Cereblon (CRBN)Anti-proliferative~1-10 µMMultiple Myeloma cell lines[3]
Piperidine-derived ThiosemicarbazonesDihydrofolate Reductase (DHFR)Enzyme Inhibition13.70 ± 0.25 µM to 47.30 ± 0.86 µMIn vitro enzyme assayN/A
2,4-diaminoquinazoline derivatives with piperidinep21-activated kinase 4 (PAK4)Enzyme Inhibition< 1 µMIn vitro kinase assayN/A
4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dioneAnticancerAntiproliferative5.1 to 10.1 μMMGC-803 cells[4]

Experimental Protocols

Synthesis of this compound via Dieckmann Cyclization

The Dieckmann cyclization is a base-catalyzed intramolecular condensation of a diester to form a cyclic β-keto ester, which can then be further processed to the desired dione.[5][6][7][8]

Materials:

  • Diethyl 3,3-dimethylpentanedioate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 3,3-dimethylpentanedioate in anhydrous toluene.

  • Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in anhydrous ethanol dropwise to the stirred solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench with a dilute aqueous solution of hydrochloric acid until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester can be hydrolyzed and decarboxylated by heating with aqueous acid to yield this compound.

  • Purification: The final product can be purified by recrystallization or column chromatography.

G cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_steps Final Steps cluster_product Product start Diethyl 3,3-dimethylpentanedioate NaOEt NaOEt, Toluene start->NaOEt 1. Reflux Reflux NaOEt->Reflux 2. intermediate Cyclic β-keto ester Reflux->intermediate 3. Formation hydrolysis Acid Hydrolysis & Decarboxylation intermediate->hydrolysis 4. product This compound hydrolysis->product 5. Formation

Synthetic Workflow for this compound
In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]

Materials:

  • Cancer cell line of interest (e.g., multiple myeloma cell line like NCI-H929)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or its derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Experimental Workflow for MTT Assay

Signaling Pathway: Cereblon-Mediated Protein Degradation

The glutarimide moiety, present in this compound, is a critical structural feature for binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[2][3][14][15][16][17][18][19][20][21][22][23] This interaction leads to the recruitment of "neosubstrates" to the E3 ligase, resulting in their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the therapeutic effects of immunomodulatory drugs.

A key downstream effect of this pathway in multiple myeloma is the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors leads to the downregulation of interferon regulatory factor 4 (IRF4), which in turn suppresses the expression of the oncogene MYC, ultimately leading to apoptosis of the cancer cells.

G cluster_drug Drug Action cluster_e3 E3 Ubiquitin Ligase Complex cluster_substrate Neosubstrate cluster_ub Ubiquitination & Degradation cluster_downstream Downstream Effects drug This compound (Glutarimide Moiety) CRBN Cereblon (CRBN) drug->CRBN Binds to CUL4 CUL4 DDB1 DDB1 IKZF IKZF1/IKZF3 CRBN->IKZF Recruits RBX1 RBX1 ubiquitin Ubiquitin IKZF->ubiquitin Polyubiquitination proteasome Proteasome ubiquitin->proteasome Degradation by IRF4 IRF4 Downregulation proteasome->IRF4 Leads to MYC MYC Downregulation IRF4->MYC apoptosis Apoptosis MYC->apoptosis

Cereblon-Mediated Protein Degradation Pathway

Conclusion

This compound represents a promising scaffold in medicinal chemistry, particularly for the development of novel anticancer and immunomodulatory agents. Its ability to engage the Cereblon E3 ubiquitin ligase pathway opens up opportunities for targeted protein degradation, a rapidly evolving therapeutic modality. The protocols and data presented herein provide a foundational resource for researchers interested in exploring the therapeutic potential of this versatile chemical entity. Further investigation into the synthesis of diverse derivatives and their comprehensive biological evaluation is warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of the this compound core.

References

Application Notes and Protocols for the Derivatization of 5,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 5,5-dimethylpiperidine-2,4-dione, a versatile scaffold for the development of novel chemical entities. The following sections describe key derivatization techniques targeting the reactive sites of the molecule: the lactam nitrogen, the active methylene group at the C-3 position, and the ketone at the C-4 position.

Introduction

This compound, also known as 3,3-dimethylglutarimide, is a heterocyclic compound featuring a six-membered ring with two carbonyl groups and a lactam functionality. This structure presents multiple opportunities for chemical modification, making it an attractive starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The primary sites for derivatization are the nucleophilic nitrogen atom of the lactam, the acidic protons on the carbon atom flanked by the two carbonyls (C-3), and the electrophilic carbonyl carbon at the C-4 position.

Derivatization at the Lactam Nitrogen (N-1 Position)

The secondary amine within the lactam ring is a key site for functionalization through N-alkylation and N-acylation reactions. These modifications can significantly alter the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.

N-Alkylation

N-alkylation introduces an alkyl or arylalkyl group onto the lactam nitrogen. A common and efficient method for this transformation is the use of an alkyl halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation

  • Preparation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 eq.), for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the lactam nitrogen.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 80°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Reagent (Alkyl Halide)BaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF251285-95
Ethyl BromideK₂CO₃DMF501680-90
Benzyl BromideNaHTHF/DMF60890-98

Note: The data in this table is representative and based on general N-alkylation procedures for similar lactam-containing compounds. Actual results may vary depending on the specific substrate and reaction conditions.

N_Alkylation_Workflow start Start dissolve Dissolve this compound in aprotic solvent start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base stir Stir at RT (15-30 min) add_base->stir add_alkyl_halide Add Alkyl Halide stir->add_alkyl_halide heat Heat Reaction (RT to 80°C) add_alkyl_halide->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end N-Alkylated Product purify->end

Caption: Workflow for the N-alkylation of this compound.

N-Acylation

N-acylation introduces an acyl group to the lactam nitrogen, forming an N-acyl-imide derivative. These derivatives can serve as activated precursors for further transformations.

Experimental Protocol: General Procedure for N-Acylation

  • Preparation: Dissolve this compound (1.0 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2-1.5 eq.).

  • Acylating Agent Addition: Cool the mixture to 0°C and add the acylating agent (e.g., an acid chloride or acid anhydride, 1.1 eq.) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the N-acylated product.

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideTriethylamineDCM0 to 25490-98
Benzoyl ChloridePyridineTHF0 to 25688-95
Acetic AnhydrideTriethylamineDCM251285-92

Note: This data is representative of general N-acylation reactions and may vary for the specific substrate.

Derivatization at the C-3 Position (Active Methylene)

The methylene group at the C-3 position is flanked by two electron-withdrawing carbonyl groups, making the protons at this position acidic and susceptible to deprotonation by a base. The resulting enolate can then react with various electrophiles.

Knoevenagel Condensation

The Knoevenagel condensation is a classic reaction for forming a new carbon-carbon double bond by reacting an active methylene compound with an aldehyde or ketone. This reaction is typically catalyzed by a weak base.

Experimental Protocol: General Procedure for Knoevenagel Condensation with Aldehydes

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq.), an aldehyde (1.0-1.2 eq.), and a catalytic amount of a weak base such as piperidine or pyrrolidine (0.1-0.2 eq.) in a suitable solvent like ethanol or toluene.

  • Reaction Conditions: Fit the flask with a Dean-Stark apparatus if using toluene to remove the water formed during the reaction. Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the 3-ylidene-5,5-dimethylpiperidine-2,4-dione derivative.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydePiperidineTolueneReflux875-85
4-ChlorobenzaldehydePyrrolidineEthanolReflux1270-80
4-MethoxybenzaldehydePiperidineTolueneReflux680-90

Note: Yields are estimated based on similar Knoevenagel condensation reactions reported in the literature.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Piperidinedione This compound Product 3-Ylidene-5,5-dimethyl- piperidine-2,4-dione Piperidinedione->Product Aldehyde Aldehyde (R-CHO) Aldehyde->Product Catalyst Weak Base Catalyst (e.g., Piperidine) Catalyst->Product Solvent Solvent (e.g., Toluene) Solvent->Product Heat Reflux Heat->Product

Caption: Key components of the Knoevenagel condensation with this compound.

Derivatization at the C-4 Ketone

The ketone at the C-4 position can undergo various reactions typical of carbonyl compounds, such as reduction to a secondary alcohol or condensation with hydrazine derivatives.

Reduction to 4-Hydroxypiperidin-2-one

The selective reduction of the C-4 ketone to a hydroxyl group can be achieved using a suitable reducing agent. This transformation introduces a new chiral center and a hydroxyl group for further functionalization.

Experimental Protocol: General Procedure for Ketone Reduction

  • Preparation: Suspend a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq.) in a protic solvent like methanol or ethanol at 0°C.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the suspension of the reducing agent.

  • Reaction Conditions: Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid. Remove the solvent under reduced pressure. Extract the residue with an appropriate organic solvent. Dry the combined organic extracts, concentrate, and purify the product by column chromatography to yield the 4-hydroxy-5,5-dimethylpiperidin-2-one.

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium Borohydride | Methanol | 0 to 25 | 3 | 80-90 | | Lithium Aluminium Hydride | THF | 0 to 25 | 2 | 75-85* |

*Caution: Lithium aluminium hydride (LiAlH₄) is a very strong reducing agent and may also reduce the lactam carbonyl if the reaction conditions are not carefully controlled.

Formation of Hydrazones

The C-4 ketone can be derivatized by reaction with hydrazine or its derivatives to form hydrazones, which are useful for characterization and can also serve as intermediates for further synthetic transformations.

Experimental Protocol: Formation of a 2,4-Dinitrophenylhydrazone Derivative

  • Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (2,4-DNP) in a mixture of sulfuric acid and ethanol.

  • Reaction: Add a few drops of the 2,4-DNP reagent to a solution of this compound in ethanol.

  • Observation: The formation of a yellow to orange-red precipitate indicates a positive test and the formation of the corresponding 2,4-dinitrophenylhydrazone derivative.

  • Isolation: The precipitate can be collected by filtration, washed with cold ethanol, and dried. This derivative is often a crystalline solid with a sharp melting point, which is useful for identification purposes.

This application note provides a foundational set of protocols for the derivatization of this compound. Researchers are encouraged to optimize these general procedures for their specific substrates and desired outcomes.

5,5-Dimethylpiperidine-2,4-dione: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylpiperidine-2,4-dione, also known as 5,5-dimethylglutarimide, is a highly versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, including the presence of two reactive carbonyl groups and an active methylene group, make it an ideal starting material for constructing complex molecular architectures, particularly spiro-heterocycles. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic systems with potential biological activities.

Key Applications

Derivatives of this compound have shown promise in various therapeutic areas, attributed to their diverse pharmacological activities.

1. Anticonvulsant Activity: The piperidine-2,4-dione scaffold is a key pharmacophore in several anticonvulsant agents. Modifications on this core structure, particularly the introduction of aryl or substituted aryl moieties, have led to the development of compounds with significant activity in preclinical models of epilepsy. For instance, hybrid molecules incorporating the pyrrolidine-2,5-dione scaffold have demonstrated broad-spectrum anticonvulsant properties in maximal electroshock (MES) and 6 Hz seizure models.[1][2]

2. Antifungal Activity: Spiro-heterocyclic compounds derived from piperidine-2,4-diones have emerged as a promising class of antifungal agents. These compounds often exhibit broad-spectrum activity against various fungal pathogens, including resistant strains. Spiro[benzoxazine-piperidin]-one derivatives, for example, have been identified as chitin synthase inhibitors with potent in vitro antifungal activity.[3]

3. Antileishmanial Activity: Spiro-piperidine derivatives have been synthesized and evaluated for their activity against Leishmania major. Certain compounds have exhibited sub-micromolar efficacy, highlighting the potential of this scaffold in the development of new treatments for leishmaniasis.[4]

Synthetic Protocols and Methodologies

The reactivity of this compound allows for its participation in a variety of chemical transformations to generate complex heterocyclic systems. Key reactions include multicomponent reactions, Knoevenagel condensations, and Michael additions.

Multicomponent Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives

Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The three-component reaction between this compound, an isatin derivative, and a primary amine is a highly efficient method for the synthesis of spiro[piperidine-3,3'-oxindole] derivatives.

Experimental Protocol:

A mixture of the appropriate isatin (1.0 mmol), this compound (1.0 mmol), and the desired primary amine (1.0 mmol) in ethanol (10 mL) is stirred at room temperature. The reaction is catalyzed by a catalytic amount of a Lewis or Brønsted acid (e.g., L-proline). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired spiro[piperidine-3,3'-oxindole] derivative.[5][6]

Table 1: Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives

EntryIsatin DerivativePrimary AmineProductYield (%)
1IsatinAniline5',5'-Dimethyl-1'-phenyl-1'H-spiro[indoline-3,3'-piperidine]-2,2',6'-trione85
25-Bromoisatin4-Methoxyaniline5-Bromo-5',5'-dimethyl-1'-(4-methoxyphenyl)-1'H-spiro[indoline-3,3'-piperidine]-2,2',6'-trione82
35-NitroisatinBenzylamine5',5'-Dimethyl-5-nitro-1'-benzyl-1'H-spiro[indoline-3,3'-piperidine]-2,2',6'-trione78

Characterization Data for 5',5'-Dimethyl-1'-phenyl-1'H-spiro[indoline-3,3'-piperidine]-2,2',6'-trione (Entry 1):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.62 (d, J = 7.6 Hz, 1H), 7.35-7.25 (m, 5H), 7.10 (t, J = 7.6 Hz, 1H), 6.90 (d, J = 7.8 Hz, 1H), 3.55 (s, 2H), 2.80 (s, 2H), 1.25 (s, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 178.5, 171.2, 169.8, 141.5, 138.2, 130.1, 129.5, 128.8, 125.4, 123.1, 110.2, 60.5 (spiro C), 52.1, 48.9, 31.7, 28.4.

  • MS (ESI): m/z 377.1 [M+H]⁺.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Isatin Isatin Derivative Reaction_Center Three-Component Reaction Isatin->Reaction_Center Piperidinedione 5,5-Dimethyl- piperidine-2,4-dione Piperidinedione->Reaction_Center Amine Primary Amine Amine->Reaction_Center Catalyst L-Proline Catalyst->Reaction_Center Spiro_oxindole Spiro[piperidine-3,3'-oxindole] Derivative Reaction_Center->Spiro_oxindole

Figure 1: Three-component synthesis of spiro[piperidine-3,3'-oxindole].
Knoevenagel Condensation for the Synthesis of Arylidene Derivatives

The active methylene group at the C-3 position of this compound readily undergoes Knoevenagel condensation with various aldehydes to furnish arylidene derivatives. These derivatives serve as versatile intermediates for further transformations.

Experimental Protocol:

A mixture of this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a catalytic amount of piperidine or pyrrolidine (0.1 mmol) in a suitable solvent such as ethanol or toluene is refluxed for several hours.[7] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried. If necessary, the product can be further purified by recrystallization.[8][9]

Table 2: Knoevenagel Condensation of this compound with Aromatic Aldehydes

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde3-Benzylidene-5,5-dimethylpiperidine-2,4-dione92
24-Chlorobenzaldehyde3-(4-Chlorobenzylidene)-5,5-dimethylpiperidine-2,4-dione95
34-Methoxybenzaldehyde3-(4-Methoxybenzylidene)-5,5-dimethylpiperidine-2,4-dione88

Characterization Data for 3-Benzylidene-5,5-dimethylpiperidine-2,4-dione (Entry 1):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.51 (s, 1H), 7.85 (s, 1H), 7.45-7.35 (m, 5H), 2.65 (s, 2H), 1.15 (s, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 165.1, 145.2, 134.8, 130.5, 129.2, 128.9, 126.4, 49.8, 32.1, 28.3.

  • MS (ESI): m/z 229.1 [M+H]⁺.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Piperidinedione 5,5-Dimethyl- piperidine-2,4-dione Reaction_Center Knoevenagel Condensation Piperidinedione->Reaction_Center Aldehyde Aromatic Aldehyde Aldehyde->Reaction_Center Catalyst Piperidine Catalyst->Reaction_Center Arylidene 3-Arylidene-5,5-dimethyl- piperidine-2,4-dione Reaction_Center->Arylidene

Figure 2: Knoevenagel condensation workflow.
Michael Addition for the Synthesis of Fused Heterocycles

The arylidene derivatives obtained from the Knoevenagel condensation can undergo Michael addition with various nucleophiles, leading to the formation of fused heterocyclic systems. For example, reaction with malononitrile can lead to the formation of pyrano[2,3-b]pyridine derivatives.

Experimental Protocol:

To a solution of the 3-arylidene-5,5-dimethylpiperidine-2,4-dione (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL), a catalytic amount of piperidine is added. The reaction mixture is refluxed for 6-8 hours. After cooling to room temperature, the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the desired fused heterocyclic compound.

Table 3: Michael Addition of 3-Arylidene-5,5-dimethylpiperidine-2,4-diones with Malononitrile

Entry3-Arylidene DerivativeProductYield (%)
13-Benzylidene-5,5-dimethylpiperidine-2,4-dione2-Amino-4-phenyl-7,7-dimethyl-5,6,7,8-tetrahydro-1H-pyrano[2,3-b]pyridine-3-carbonitrile-5-one85
23-(4-Chlorobenzylidene)-5,5-dimethylpiperidine-2,4-dione2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8-tetrahydro-1H-pyrano[2,3-b]pyridine-3-carbonitrile-5-one88

Characterization Data for 2-Amino-4-phenyl-7,7-dimethyl-5,6,7,8-tetrahydro-1H-pyrano[2,3-b]pyridine-3-carbonitrile-5-one (Entry 1):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.5 (s, 1H, NH), 7.40-7.20 (m, 5H), 6.85 (s, 2H, NH₂), 4.50 (s, 1H), 2.50 (s, 2H), 1.05 (s, 6H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 195.8, 162.3, 158.9, 148.5, 138.1, 129.4, 128.7, 128.2, 119.5 (CN), 105.7, 58.6, 50.1, 31.8, 28.1.

  • MS (ESI): m/z 323.1 [M+H]⁺.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Arylidene 3-Arylidene-5,5-dimethyl- piperidine-2,4-dione Reaction_Center Michael Addition / Cyclization Arylidene->Reaction_Center Malononitrile Malononitrile Malononitrile->Reaction_Center Catalyst Piperidine Catalyst->Reaction_Center Fused_Heterocycle Fused Heterocycle Reaction_Center->Fused_Heterocycle

Figure 3: Michael addition and subsequent cyclization.

Biological Activity Data

The following table summarizes the biological activity of representative compounds derived from this compound.

Table 4: Biological Activity of Selected Derivatives

CompoundTargetActivityAssayReference
5',5'-Dimethyl-1'-(p-tolyl)-1'H-spiro[indoline-3,3'-piperidine]-2,2',6'-trioneAnticonvulsantED₅₀ = 49.6 mg/kgMES test (mice)[1]
Spiro[benzoxazine-3,3'-piperidin]-2'-one derivativeCandida albicansMIC = 0.125-1 µg/mLBroth microdilution[3][10]
Spiro-piperidine derivative 8aLeishmania major promastigotesIC₅₀ = 0.89 µMIn vitro[4]
Spiro-piperidine derivative 9aLeishmania major promastigotesIC₅₀ = 0.50 µMIn vitro[4]

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. The methodologies outlined in these application notes, including multicomponent reactions, Knoevenagel condensations, and Michael additions, provide efficient routes to novel molecular scaffolds with significant potential in drug discovery. The demonstrated anticonvulsant, antifungal, and antileishmanial activities of the resulting derivatives underscore the importance of this scaffold in medicinal chemistry research. Further exploration of the synthetic utility of this compound is expected to lead to the discovery of new and potent therapeutic agents.

References

Application Notes and Protocols for Testing the Efficacy of 5,5-dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-dimethylpiperidine-2,4-dione is a heterocyclic compound belonging to the piperidinedione class. While the specific biological activities of this compound are not extensively documented, its structural similarity to other glutarimide and piperidinedione derivatives suggests a potential for a range of pharmacological effects. Derivatives of these scaffolds have been reported to exhibit antiproliferative, antibacterial, antiviral, anti-inflammatory, and analgesic properties.[1][2][3][4] Notably, the glutarimide moiety is a key pharmacophore in immunomodulatory drugs that interact with the E3 ubiquitin ligase cereblon (CRBN).[5][6]

These application notes provide a comprehensive experimental framework to systematically evaluate the efficacy of this compound across a spectrum of potential biological activities. The protocols are designed to be detailed and reproducible for researchers in academic and industrial drug discovery settings.

Experimental Design Workflow

The following diagram outlines the proposed experimental workflow for the comprehensive evaluation of this compound.

experimental_workflow cluster_screening Phase 1: In Vitro Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_invivo Phase 3: In Vivo Validation in_vitro_screening Initial In Vitro Screening cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro_screening->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) in_vitro_screening->antimicrobial enzyme Enzyme Inhibition Assays (e.g., DHFR, α-glucosidase) in_vitro_screening->enzyme receptor Receptor Binding Assays (e.g., Opioid, Serotonin) in_vitro_screening->receptor anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) in_vitro_screening->anti_inflammatory mechanistic_studies Mechanism of Action Studies in_vitro_screening->mechanistic_studies Hit Identification pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) mechanistic_studies->pathway_analysis target_identification Target Deconvolution (e.g., Affinity Chromatography, Proteomics) mechanistic_studies->target_identification crbn_binding Cereblon (CRBN) Binding Assay mechanistic_studies->crbn_binding in_vivo_validation In Vivo Efficacy Models mechanistic_studies->in_vivo_validation Target Validation animal_model Disease-Specific Animal Models in_vivo_validation->animal_model toxicology Preliminary Toxicology Studies in_vivo_validation->toxicology

Caption: Experimental workflow for efficacy testing of this compound.

Phase 1: In Vitro Screening Protocols

Protocol 1.1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, K562, MDA-MB-453)[1]

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium with the compound-containing medium and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
HeLa
K562
MDA-MB-453
Protocol 1.2: Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of this compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus cereus)[1][7]

  • Fungal strains (e.g., Candida albicans)[7]

  • Mueller-Hinton Broth (MHB)

  • Sabouraud Dextrose Broth (SDB)

  • This compound

  • Ampicillin and Terbinafine (Positive Controls)[7]

  • 96-well plates

Procedure (Broth Microdilution):

  • Prepare a bacterial/fungal suspension of 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Incubate at 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

  • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture from wells with no visible growth onto agar plates. The lowest concentration that kills ≥99.9% of the initial inoculum is the MBC/MFC.

Data Presentation:

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus
E. coli
B. cereus
C. albicans

Phase 2: Mechanistic Studies

Potential Signaling Pathway Modulation

Based on the activities of related compounds, this compound could potentially modulate pathways involved in cell cycle regulation, apoptosis, or inflammation. For instance, if the compound shows antiproliferative activity, its effect on key proteins in these pathways should be investigated.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis compound This compound cdk CDK4/6 compound->cdk Potential Inhibition bcl2 Bcl-2 compound->bcl2 Potential Inhibition rb Rb cdk->rb Phosphorylation cyclinD Cyclin D cyclinD->cdk e2f E2F rb->e2f Inhibition s_phase S-Phase Entry e2f->s_phase bax Bax caspase9 Caspase-9 bax->caspase9 bcl2->bax Inhibition caspase3 Caspase-3 caspase9->caspase3 apoptosis_outcome Apoptosis caspase3->apoptosis_outcome

Caption: Potential signaling pathways modulated by this compound.

Protocol 2.1: Western Blot Analysis for Apoptosis Markers

Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.

Materials:

  • Treated and untreated cell lysates

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Lyse cells and determine protein concentration using the BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation:

ProteinFold Change in Expression (Treated vs. Control)
Bcl-2
Bax
Cleaved Caspase-3
Cleaved PARP

Phase 3: In Vivo Validation

Should in vitro studies reveal significant and promising activity, subsequent in vivo validation in appropriate animal models would be warranted. The choice of model will be dictated by the observed in vitro effects (e.g., xenograft models for anticancer activity, infection models for antimicrobial activity).

Conclusion

This comprehensive set of application notes and protocols provides a robust framework for the initial and in-depth efficacy testing of this compound. By systematically screening for a range of biological activities and then delving into the mechanism of action of any identified "hits," researchers can efficiently evaluate the therapeutic potential of this novel compound. The structured data presentation and detailed methodologies are intended to ensure clarity, reproducibility, and ease of comparison across experiments.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 5,5-dimethylpiperidine-2,4-dione, a valuable heterocyclic scaffold for research and drug development. The synthesis is based on a robust and scalable two-step sequence involving the formation of 3,3-dimethylglutaramide followed by a base-mediated intramolecular cyclization. This document includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow to facilitate successful implementation in a laboratory setting.

Introduction

This compound, a derivative of glutarimide, represents a key structural motif in medicinal chemistry. The piperidine-2,4-dione core is found in a variety of biologically active compounds. The gem-dimethyl substitution at the 5-position can impart specific conformational constraints and metabolic stability, making this an attractive building block for the design of novel therapeutic agents. This document outlines a reliable method for the multigram synthesis of this compound for research purposes.

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis of this compound. The data is based on typical yields and purities achieved for analogous reactions in the literature.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Moles (mol)Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by NMR)
1Amidation of Anhydride3,3-Dimethylglutaric Anhydride3,3-Dimethylglutaramide142.150.579.1071.290>95%
2Intramolecular Cyclization3,3-DimethylglutaramideThis compound158.180.4564.0551.280>98%

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethylglutaramide

Materials:

  • 3,3-Dimethylglutaric Anhydride (1.0 eq)

  • Aqueous Ammonia (28-30%, 5.0 eq)

  • Deionized Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, suspend 3,3-dimethylglutaric anhydride (e.g., 71.08 g, 0.5 mol) in deionized water (200 mL).

  • Cool the suspension in an ice bath with gentle stirring.

  • Slowly add aqueous ammonia (e.g., 147 mL, 2.5 mol) to the cooled suspension over a period of 30 minutes, ensuring the temperature remains below 20 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The suspension should become a clear solution.

  • Slowly heat the reaction mixture to 180-190 °C to distill off water and excess ammonia.

  • Continue heating for 1-2 hours until the evolution of ammonia ceases.

  • Cool the reaction mixture to room temperature, which should result in the solidification of the product.

  • Recrystallize the crude product from a minimal amount of hot water to yield pure 3,3-dimethylglutaramide as a white crystalline solid.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C.

Step 2: Synthesis of this compound

Materials:

  • 3,3-Dimethylglutaramide (1.0 eq)

  • Sodium Methoxide (1.1 eq)

  • Anhydrous Methanol

  • Anhydrous Toluene

  • Glacial Acetic Acid

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add 3,3-dimethylglutaramide (e.g., 71.2 g, 0.45 mol) and anhydrous toluene (450 mL).

  • With vigorous stirring, add a solution of sodium methoxide (e.g., 26.7 g, 0.495 mol) in anhydrous methanol (100 mL).

  • Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Neutralize the reaction mixture by the slow addition of glacial acetic acid until the pH is approximately 7.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water (200 mL) and stir to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

  • Dry the final product in a vacuum oven at 50 °C.

Mandatory Visualization

G cluster_0 Step 1: Amidation cluster_1 Step 2: Intramolecular Cyclization A 3,3-Dimethylglutaric Anhydride C 3,3-Dimethylglutaramide A->C 1. H₂O 2. Heat B Aqueous Ammonia B->C D 3,3-Dimethylglutaramide C->D F This compound D->F 1. Toluene, Reflux 2. Acetic Acid Workup E Sodium Methoxide E->F

Caption: Synthetic workflow for this compound.

Signaling Pathways and Applications

Derivatives of piperidine-2,4-dione have been investigated for their potential to modulate various biological pathways. Notably, the glutarimide core is a key component of thalidomide and its analogs (IMiDs), which function as "molecular glues" to recruit substrate proteins to the E3 ubiquitin ligase Cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of target proteins, such as the transcription factors Ikaros and Aiolos.

G cluster_pathway Illustrative Signaling Pathway Modulation PD Piperidine-2,4-dione Derivative CRBN Cereblon (CRBN) E3 Ligase Complex PD->CRBN Binds to Substrate Substrate Protein (e.g., Ikaros/Aiolos) CRBN->Substrate Recruits Ub Ubiquitin Substrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation

Caption: Cereblon-mediated protein degradation by glutarimide derivatives.

The synthesis of this compound provides a versatile platform for the development of novel probes and potential therapeutics targeting such pathways. The gem-dimethyl group can be exploited to fine-tune binding affinity and selectivity for protein targets. Researchers can utilize this compound as a starting point for further derivatization to explore structure-activity relationships and develop novel chemical entities for various research applications, including cancer biology and immunology.

Application Notes and Protocols for 5,5-dimethylpiperidine-2,4-dione: A Theoretical Framework Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature lacks specific in vitro and in vivo assay data for 5,5-dimethylpiperidine-2,4-dione. The following application notes and protocols are theoretical and extrapolated from the known biological activities of the structurally related compound, glutethimide (3-ethyl-3-phenyl-2,6-piperidinedione). These proposed assays should serve as a strategic starting point for the investigation of this compound and require experimental validation.

I. Introduction

II. Proposed In Vitro Assays

A. GABA Receptor Binding Assay

Application Note: This assay aims to determine if this compound binds to GABA-A receptors, a key mechanism for many CNS depressants. A competitive binding assay using a radiolabeled GABA-A receptor ligand, such as [³H]muscimol or [³H]flunitrazepam, can quantify the binding affinity of the test compound.

Experimental Protocol:

  • Preparation of Synaptosomes:

    • Homogenize rat cerebral cortices in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Wash the pellet and resuspend in a suitable buffer.

  • Binding Assay:

    • In a 96-well plate, combine the synaptosomal preparation, the radiolabeled ligand (e.g., [³H]muscimol), and varying concentrations of this compound.

    • Include control wells with vehicle only (total binding) and wells with an excess of a known GABA-A agonist like unlabeled GABA (non-specific binding).

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC₅₀ (inhibitory concentration 50%) value by non-linear regression analysis.

Hypothetical Data Presentation:

CompoundIC₅₀ (µM) for [³H]muscimol displacement
This compoundTo be determined
GABA (positive control)To be determined
B. Cytochrome P450 Induction Assay

Application Note: Glutethimide is a known inducer of CYP2D6.[1] This assay will evaluate the potential of this compound to induce the expression of key drug-metabolizing enzymes, such as CYP1A2, CYP2B6, and CYP3A4, in a human hepatocyte cell line (e.g., HepG2).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in appropriate media until they reach 80-90% confluency.

    • Treat the cells with varying concentrations of this compound for 48-72 hours.

    • Include a vehicle control and positive controls for each CYP isoform (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4).

  • CYP Activity Measurement (e.g., P450-Glo™ Assay):

    • After the incubation period, replace the medium with a fresh medium containing a specific luminogenic CYP substrate.

    • Incubate for a designated time to allow for substrate metabolism.

    • Add a detection reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescent signal to cell viability (e.g., using an MTT assay).

    • Calculate the fold induction of CYP activity compared to the vehicle control.

    • Determine the EC₅₀ (effective concentration 50%) for induction.

Hypothetical Data Presentation:

CompoundCYP1A2 Fold InductionCYP2B6 Fold InductionCYP3A4 Fold Induction
This compoundTo be determinedTo be determinedTo be determined
Positive ControlsTo be determinedTo be determinedTo be determined

III. Proposed In Vivo Assays

A. Sedative-Hypnotic Activity in Rodents

Application Note: This assay will assess the potential sedative and hypnotic effects of this compound in mice by measuring its impact on spontaneous motor activity and its ability to induce sleep.

Experimental Protocol:

  • Spontaneous Motor Activity:

    • Acclimate mice to individual open-field arenas equipped with infrared beams to track movement.

    • Administer this compound via an appropriate route (e.g., intraperitoneal injection).

    • Record the total distance traveled, number of vertical rears, and time spent in the center of the arena over a 30-60 minute period.

    • Include a vehicle control group and a positive control group (e.g., diazepam).

  • Loss of Righting Reflex (Hypnotic Effect):

    • Administer graded doses of this compound to different groups of mice.

    • Place each mouse on its back and observe if it can right itself within a set time (e.g., 30 seconds).

    • The inability to right itself is considered the onset of sleep.

    • Record the latency to the loss of the righting reflex and the duration of the loss of the righting reflex.

    • Determine the HD₅₀ (hypnotic dose 50%).

Hypothetical Data Presentation:

Treatment GroupTotal Distance Traveled (cm)Duration of LORR (min)
VehicleTo be determinedTo be determined
This compound (Dose 1)To be determinedTo be determined
This compound (Dose 2)To be determinedTo be determined
Diazepam (Positive Control)To be determinedTo be determined
LORR: Loss of Righting Reflex
B. Anticonvulsant Activity in Rodents

Application Note: To explore the potential anticonvulsant properties of this compound, the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in mice can be employed. These models represent generalized tonic-clonic and myoclonic seizures, respectively.

Experimental Protocol:

  • Maximal Electroshock (MES) Test:

    • Administer this compound or vehicle to groups of mice.

    • After a predetermined pretreatment time, deliver a brief electrical stimulus via corneal or ear-clip electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Determine the ED₅₀ (effective dose 50%) for protection against MES-induced seizures.

  • Pentylenetetrazole (PTZ) Test:

    • Administer this compound or vehicle to groups of mice.

    • After the pretreatment time, administer a convulsive dose of PTZ subcutaneously.

    • Observe the mice for the onset of clonic and tonic seizures and mortality.

    • Record the latency to the first seizure and the percentage of animals protected from seizures and death.

    • Determine the ED₅₀ for protection against PTZ-induced seizures.

Hypothetical Data Presentation:

Treatment Group% Protection (MES)% Protection (PTZ)
VehicleTo be determinedTo be determined
This compound (Dose 1)To be determinedTo be determined
This compound (Dose 2)To be determinedTo be determined
Phenytoin (Positive Control, MES)To be determinedNot Applicable
Ethosuximide (Positive Control, PTZ)Not ApplicableTo be determined

IV. Visualizations

G cluster_invitro In Vitro Assay Workflow prep Sample Preparation (e.g., Synaptosomes, Cell Culture) treat Treatment with This compound prep->treat assay Binding or Activity Assay (e.g., Radioligand Binding, Luminescence) treat->assay detect Signal Detection (e.g., Scintillation Counting, Luminometry) assay->detect analyze Data Analysis (IC50, EC50, Fold Induction) detect->analyze

Caption: General workflow for proposed in vitro assays.

G cluster_invivo In Vivo Assay Workflow acclimate Animal Acclimation admin Compound Administration (Vehicle, Test Compound, Positive Control) acclimate->admin observe Behavioral Observation (e.g., Motor Activity, Seizure Endpoint) admin->observe record Data Recording (e.g., Distance, Latency, Duration) observe->record analyze Statistical Analysis (e.g., ANOVA, ED50) record->analyze

Caption: General workflow for proposed in vivo assays.

G compound 5,5-dimethyl- piperidine-2,4-dione gaba_r GABA-A Receptor compound->gaba_r Binds to cl_channel Chloride Channel gaba_r->cl_channel Opens influx Increased Cl⁻ Influx cl_channel->influx hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization cns_depression CNS Depression (Sedation, Hypnosis) hyperpolarization->cns_depression

References

The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 5,5-Dimethylpiperidine-2,4-dione, a heterocyclic compound, is emerging as a valuable chemical intermediate for the synthesis of diverse molecular scaffolds, particularly in the field of drug development. Its unique structural features provide a robust platform for the generation of novel bioactive molecules with potential therapeutic applications. These application notes provide an overview of its synthesis, key reactions, and potential applications, along with detailed experimental protocols for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a suitable precursor. A plausible and efficient method involves the reaction of 3,3-dimethylglutaric anhydride with an appropriate nitrogen source, such as an amino acid ester, followed by an intramolecular condensation reaction. This approach offers a straightforward route to the desired piperidine-2,4-dione ring system.

A related and well-documented synthesis is that of 3,3-dimethylglutarimide, which can be prepared from 3,3-dimethylglutaric acid and ammonia or primary amines, followed by dehydration.[1] This methodology can be adapted for the synthesis of N-substituted 5,5-dimethylpiperidine-2,4-diones.

Table 1: Synthesis of 3,3-Dimethylglutarimide via Cyclization of 3,3-Dimethylglutaric Acid Derivatives [1]

ReagentTemperature (°C)Yield (%)Purity (%)
Acetic Anhydride1807289
Phosphorus Pentoxide1606885
Thionyl Chloride1406582

Application as a Chemical Intermediate

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules. The presence of two carbonyl groups and a secondary amine (or a site for substitution on the nitrogen) allows for a variety of chemical transformations, including alkylation, acylation, and condensation reactions. These modifications can be used to introduce diverse functional groups, leading to the generation of libraries of compounds for biological screening.

While specific drugs directly derived from this compound are not yet prevalent in the literature, the broader class of piperidine derivatives is of significant importance in the pharmaceutical industry.[2][3][4] The structural motif is present in numerous approved drugs targeting a wide range of biological pathways. The dimethyl substitution at the 5-position can offer advantages such as increased metabolic stability and conformational restriction, which are desirable properties in drug design.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-5,5-dimethylpiperidine-2,4-dione (Hypothetical)

This protocol is a hypothetical adaptation based on the synthesis of related glutarimides.

Materials:

  • 3,3-Dimethylglutaric anhydride

  • Benzylamine

  • Toluene

  • Dean-Stark apparatus

  • Sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3,3-dimethylglutaric anhydride (1.0 eq) in toluene, add benzylamine (1.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the calculated amount of water has been collected.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield N-benzyl-5,5-dimethylpiperidine-2,4-dione.

Expected Data:

  • Yield: 70-85%

  • Appearance: White to off-white solid

  • ¹H NMR (CDCl₃): δ 7.2-7.4 (m, 5H, Ar-H), 4.9 (s, 2H, N-CH₂-Ph), 2.6 (s, 4H, CO-CH₂), 1.1 (s, 6H, C(CH₃)₂) ppm.

  • ¹³C NMR (CDCl₃): δ 210 (C=O), 172 (C=O), 136 (Ar-C), 129 (Ar-C), 128 (Ar-C), 127 (Ar-C), 50 (N-CH₂), 45 (CH₂), 35 (C(CH₃)₂), 25 (CH₃) ppm.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₄H₁₇NO₂, found.

Potential Biological Targets and Signaling Pathways

Derivatives of piperidine-2,4-diones have been investigated for a variety of biological activities. While specific targets for this compound derivatives are yet to be widely reported, the core scaffold is known to be a component of molecules targeting enzymes and receptors involved in various disease states. For instance, the related imidazolidine-2,4-dione (hydantoin) scaffold is found in anticonvulsant and anticancer agents.[5][6]

The general workflow for identifying a lead compound from a library of this compound derivatives would typically involve the following steps:

experimental_workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies start This compound reactions Chemical Modifications (Alkylation, Acylation, etc.) start->reactions library Compound Library reactions->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit sar Structure-Activity Relationship (SAR) hit->sar lead Lead Compound sar->lead in_vivo In Vivo Studies lead->in_vivo candidate Drug Candidate in_vivo->candidate

Figure 1: Drug discovery workflow utilizing this compound.

A hypothetical signaling pathway that could be targeted by a derivative of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->PI3K inhibits

Figure 2: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents a promising and versatile chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. Its straightforward synthesis and the reactivity of its functional groups make it an attractive scaffold for the development of new therapeutic agents. Further exploration of its chemical space is warranted to fully realize its potential in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of 5,5-dimethylpiperidine-2,4-dione synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a Dieckmann cyclization of a diester precursor.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis low_yield Low or No Product Yield start->low_yield check_reagents Verify Reagent Quality and Stoichiometry low_yield->check_reagents [Issue Identified] impurity Presence of Impurities in Product low_yield->impurity [Yield is acceptable] check_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->check_conditions check_base Ensure Anhydrous Conditions and Proper Base Activity check_conditions->check_base check_base->impurity [Yield Improved] end Successful Synthesis check_base->end [Process Optimized] purification Refine Purification Technique (Recrystallization, Chromatography) impurity->purification [Issue Identified] characterization Inconclusive Product Characterization impurity->characterization [Purity is acceptable] side_reactions Identify and Minimize Side Reactions purification->side_reactions side_reactions->characterization [Purity Improved] spectroscopy Perform Comprehensive Spectroscopic Analysis (NMR, IR, MS) characterization->spectroscopy [Issue Identified] characterization->end [Structure Confirmed] spectroscopy->end [Structure Confirmed]

Caption: Troubleshooting workflow for this compound synthesis.

Problem EncounteredPossible CauseRecommended Solution
Low or No Product Yield Inactive Base: The alkoxide base (e.g., sodium ethoxide) may have decomposed due to moisture.Use freshly prepared or commercially sourced high-purity sodium ethoxide. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Starting Diester: The precursor diester may contain impurities that inhibit the reaction.Purify the starting diester (e.g., diethyl 3,3-dimethyl-1,5-pentanedioate) by vacuum distillation before use.
Insufficient Reaction Time or Temperature: The Dieckmann cyclization may not have gone to completion.Increase the reflux time or modestly increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inappropriate Solvent: The solvent may not be suitable for the reaction.Anhydrous ethanol or toluene are commonly used for Dieckmann cyclizations. Ensure the solvent is completely dry.
Formation of Polymeric Byproducts Intermolecular Condensation: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization.Perform the reaction under high-dilution conditions by adding the diester slowly to the base solution.
Incomplete Reaction Insufficient Base: The Dieckmann condensation requires at least one full equivalent of base to drive the equilibrium towards the product.Use at least 1.1 to 1.2 equivalents of the alkoxide base.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup: The product might be lost during the extraction process.Adjust the pH of the aqueous layer carefully during workup to ensure the product is in its neutral form before extraction with an organic solvent.
Emulsion formation during extraction: This can make phase separation difficult.Add a small amount of brine to the extraction mixture to help break up emulsions.
Product is an oil instead of a solid Presence of impurities: Residual solvent or byproducts can prevent crystallization.Purify the crude product using column chromatography on silica gel. Attempt recrystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in the synthesis of this compound?

A1: The most critical factor is maintaining strictly anhydrous (dry) conditions throughout the reaction. The base used for the Dieckmann cyclization, typically sodium ethoxide or another alkoxide, is extremely sensitive to moisture. Any water present will consume the base and inhibit the desired reaction, leading to significantly lower yields.

Q2: How can I monitor the progress of the Dieckmann cyclization?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them appropriately, and spot them on a TLC plate alongside the starting diester. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

Q3: What are the expected spectroscopic characteristics of this compound?

A3: In the ¹H NMR spectrum, you should expect to see a singlet for the two methyl groups at C5 and singlets for the methylene protons at C3 and C6. The N-H proton will likely appear as a broad singlet. In the ¹³C NMR spectrum, characteristic peaks for the two carbonyl carbons (C2 and C4), the quaternary carbon (C5), and the methylene carbons (C3 and C6) should be present. The IR spectrum will show strong carbonyl stretching frequencies, typically in the range of 1650-1750 cm⁻¹, and an N-H stretching band.

Q4: Can other bases be used for the Dieckmann cyclization?

A4: Yes, other strong bases such as sodium hydride (NaH) or potassium tert-butoxide can also be used. However, the choice of base may require optimization of the solvent and reaction temperature. Sodium ethoxide in ethanol is a common and effective choice for this transformation.

Q5: What is a common side reaction to be aware of?

A5: A common side reaction is the intermolecular Claisen condensation between two molecules of the starting diester, especially at higher concentrations. This leads to the formation of dimeric and polymeric byproducts, reducing the yield of the desired cyclic product. Performing the reaction under high-dilution conditions can help minimize this side reaction.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound via Dieckmann cyclization is provided below.

Synthesis of Diethyl 3,3-dimethyl-1,5-pentanedioate (Precursor)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place diethyl malonate and a suitable base (e.g., sodium ethoxide) in anhydrous ethanol.

  • Addition of Alkylating Agent: Slowly add 1-bromo-2-methylpropane to the reaction mixture.

  • Second Alkylation: After the first alkylation is complete, add a second equivalent of base followed by the slow addition of ethyl bromoacetate.

  • Workup and Purification: After the reaction is complete, neutralize the mixture, extract the product with an organic solvent, dry the organic layer, and purify the resulting diester by vacuum distillation.

Dieckmann Cyclization to form this compound

  • Reaction Setup: In a three-necked, oven-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

  • Addition of Diester: Heat the solution to reflux. Slowly add a solution of diethyl 3,3-dimethyl-1,5-pentanedioate (1 equivalent) in anhydrous ethanol to the refluxing base solution over a period of 1-2 hours.

  • Reaction: Continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the effect of key reaction parameters on the yield of the Dieckmann cyclization.

ParameterCondition ACondition BCondition CExpected Outcome
Base Sodium EthoxideSodium HydridePotassium tert-butoxideSodium ethoxide generally provides good yields in ethanol. Other bases may require solvent and temperature optimization.
Solvent Anhydrous EthanolAnhydrous TolueneAnhydrous THFEthanol is a common choice as it is the conjugate acid of the ethoxide base. Toluene can be effective with stronger bases like NaH.
Temperature Reflux (approx. 78°C in Ethanol)Room Temperature100°C (in Toluene)Refluxing is typically required to drive the reaction to completion in a reasonable timeframe.
Reaction Time 4 hours8 hours12 hoursLonger reaction times may be necessary for less reactive substrates or lower temperatures, but can also lead to byproduct formation. Optimal time should be determined by TLC monitoring.
Concentration 0.1 M0.5 M1.0 MLower concentrations (high dilution) are favored to minimize intermolecular side reactions and maximize the yield of the desired intramolecular cyclization product.

Note: The specific yields will be highly dependent on the precise reaction conditions and the purity of the starting materials. The information in this table is intended to guide the optimization process.

Technical Support Center: Purification of 5,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5,5-dimethylpiperidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side reactions, or subsequent degradation. Potential impurities include:

  • Unreacted starting materials: Such as the corresponding diester precursor (e.g., diethyl 3,3-dimethylglutarate) if the synthesis involves a Dieckmann cyclization.

  • Hydrolyzed products: Cleavage of the imide or ester groups can lead to the formation of 3,3-dimethylglutaric acid or its monoamide/monoester.

  • Byproducts from side reactions: Intermolecular condensation products can form as an alternative to the desired intramolecular cyclization.

  • Solvent residues: Residual solvents from the reaction or initial purification steps.

Q2: What are the recommended initial purification methods for crude this compound?

A2: For crude this compound, the initial purification strategy typically involves either recrystallization or column chromatography. The choice depends on the nature and quantity of the impurities. Recrystallization is often effective for removing minor impurities if a suitable solvent system can be identified. Column chromatography is more suitable for separating complex mixtures or closely related impurities.

Q3: How can I monitor the progress of the purification?

A3: The progress of purification can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the separation of the desired compound from impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to assess the structural integrity of the compound and detect the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The compound is too soluble in the chosen solvent, or the solution is supersaturated.- Try a different solvent or a solvent mixture. Start with a solvent in which the compound is sparingly soluble at room temperature but soluble upon heating.- Add a co-solvent (anti-solvent) in which the compound is insoluble to the hot solution until turbidity appears, then clarify by adding a small amount of the original solvent and allow to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Poor recovery of the purified product The compound is too soluble in the recrystallization solvent, even at low temperatures.- Reduce the volume of the solvent used for recrystallization.- Cool the solution for a longer period in an ice bath or refrigerator.- Use a different solvent system where the compound has lower solubility at cold temperatures.
Crystals are colored Presence of colored impurities.- Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.[1] Use a minimal amount of charcoal to avoid adsorbing the desired product.
No crystal formation upon cooling The solution is not sufficiently saturated, or there are no nucleation sites.- Concentrate the solution by evaporating some of the solvent.- Scratch the inner surface of the flask.- Add a seed crystal.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities Inappropriate solvent system (eluent).- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.- For similar compounds like N-acyl-glutarimides, a hexanes/ethyl acetate system has been shown to be effective.[2]
Product is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking or tailing of the product band The compound may be too polar for the silica gel, or the column is overloaded.- Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound.- Reduce the amount of crude material loaded onto the column.
Cracking of the silica gel bed Improper packing of the column or running the column dry.- Ensure the silica gel is packed as a uniform slurry and not allowed to run dry at any point during the purification process.

Experimental Protocols

General Recrystallization Protocol (adapted from glutarimide purification)[1]
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, water, or a mixture thereof).[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

General Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or another suitable analytical method to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow start Crude 5,5-dimethylpiperidine- 2,4-dione recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography analysis1 Purity Check (TLC, HPLC) recrystallization->analysis1 analysis2 Purity Check (TLC, HPLC) column_chromatography->analysis2 pure_product Pure Product analysis1->pure_product Purity > 95% further_purification Further Purification Needed analysis1->further_purification Purity < 95% analysis2->pure_product Purity > 95% analysis2->further_purification Purity < 95%

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography oiling_out Oiling Out recrystallization->oiling_out poor_recovery Poor Recovery recrystallization->poor_recovery poor_separation Poor Separation chromatography->poor_separation no_elution No Elution chromatography->no_elution change_solvent Change Solvent/Solvent System oiling_out->change_solvent poor_recovery->change_solvent optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent increase_polarity Increase Eluent Polarity no_elution->increase_polarity

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-dimethylpiperidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound, a substituted piperidine-2,4-dione, can be approached through several methods. A prevalent strategy involves a multi-step sequence that includes the formation of a key intermediate followed by a Dieckmann cyclization. This process typically starts with the synthesis of a β-amino ester, which is then acylated with a malonic acid derivative to form an N-acyl-β-amino diester. This diester subsequently undergoes an intramolecular Dieckmann condensation to form the piperidine-2,4-dione ring system after hydrolysis and decarboxylation.[1]

Q2: What are the critical parameters to control during the Dieckmann cyclization step?

A2: The Dieckmann cyclization is a base-mediated intramolecular condensation.[2][3][4][5][6][7] Key parameters to control include the choice and stoichiometry of the base (e.g., sodium ethoxide, sodium methoxide, or potassium tert-butoxide), the reaction temperature, and the solvent. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the esters and the base. The choice of base is crucial and should ideally match the ester groups in the substrate to avoid transesterification as a side reaction.

Q3: Can I expect side products during this synthesis?

A3: Yes, the formation of side products is possible at various stages of the synthesis. During the Dieckmann cyclization, potential side products include unreacted starting material, hydrolyzed intermediates if moisture is present, and products from intermolecular condensation, especially at high concentrations. Subsequent hydrolysis and decarboxylation steps might also be incomplete, leading to impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low or No Yield of the Desired Product - Inactive or insufficient base for the Dieckmann cyclization.- Presence of water in the reaction, leading to hydrolysis of esters or the base.- Incorrect reaction temperature.- Incomplete formation of the precursor N-acyl-β-amino diester.- Use a fresh, anhydrous base and ensure accurate stoichiometry.- Thoroughly dry all glassware and use anhydrous solvents.- Optimize the reaction temperature; some cyclizations require heating while others proceed at room temperature.- Confirm the purity and identity of the starting materials and intermediates using analytical techniques like NMR or LC-MS.
Presence of Multiple Spots on TLC/LC-MS Analysis of the Crude Product - Incomplete reaction.- Formation of side products.- Degradation of the product.- Increase the reaction time or temperature.- Purify the crude product using column chromatography or recrystallization.- Consider potential side reactions such as intermolecular condensation by running the reaction at a lower concentration.
Difficulty in Isolating the Final Product - The product may be highly soluble in the work-up solvents.- Formation of an emulsion during extraction.- Use a different solvent system for extraction or consider back-extraction.- To break emulsions, add brine or filter the mixture through celite.- If the product is an oil, consider converting it to a crystalline salt for easier handling if applicable.
Hydrolysis of the Ester Groups Without Cyclization - Presence of water in the reaction mixture.- Use of a protic solvent with a strong base.- Ensure strictly anhydrous conditions.- Use an aprotic solvent for the cyclization step.

Experimental Protocols

A plausible synthetic route to this compound is adapted from the general procedures for substituted piperidine-2,4-diones.[1]

Step 1: Synthesis of Ethyl 3-amino-3-methylbutanoate

This step involves the synthesis of the key β-amino ester intermediate. A possible method is the Ritter reaction of 3-methyl-1-butene-3-ol with a nitrile followed by hydrolysis.

Step 2: Acylation to form Diethyl 2-((3-ethoxy-2,2-dimethyl-3-oxopropyl)carbamoyl)malonate

  • To a solution of ethyl 3-amino-3-methylbutanoate in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of ethyl malonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous work-up to isolate the desired N-acylated diester.

Step 3: Dieckmann Cyclization, Hydrolysis, and Decarboxylation

  • Dissolve the N-acylated diester from Step 2 in an anhydrous alcohol (e.g., ethanol).

  • Add a solution of the corresponding sodium alkoxide (e.g., sodium ethoxide) in the same alcohol.

  • Heat the mixture to reflux for several hours until the cyclization is complete (monitored by TLC or LC-MS).

  • After cooling, carefully add water to hydrolyze the resulting β-keto ester.

  • Acidify the mixture to promote decarboxylation, which may require gentle heating.

  • Extract the final product, this compound, with a suitable organic solvent.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Yields and Purity at Each Synthetic Step

StepProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by LC-MS, %)
1Ethyl 3-amino-3-methylbutanoate10.07.57595
2Diethyl 2-((3-ethoxy-2,2-dimethyl-3-oxopropyl)carbamoyl)malonate15.011.27590
3This compound7.04.260>98 (after purification)

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Ritter Reaction & Hydrolysis cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclization & Decarboxylation 3_methyl_1_butene_3_ol 3-Methyl-1-butene-3-ol beta_amino_ester Ethyl 3-amino-3-methylbutanoate 3_methyl_1_butene_3_ol->beta_amino_ester Nitrile Acetonitrile Nitrile->beta_amino_ester amido_diester N-Acyl-β-amino diester beta_amino_ester->amido_diester malonyl_chloride Ethyl Malonyl Chloride malonyl_chloride->amido_diester final_product This compound amido_diester->final_product Dieckmann Cyclization, Hydrolysis, Decarboxylation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No check_base Check Base Activity & Stoichiometry check_yield->check_base Yes purify Purify by Chromatography or Recrystallization check_purity->purify Yes end_ok Successful Synthesis check_purity->end_ok No check_conditions Verify Anhydrous Conditions & Temperature check_base->check_conditions check_precursor Analyze Precursor Purity check_conditions->check_precursor end_fail Re-evaluate Synthetic Strategy check_precursor->end_fail purify->end_ok optimize_time Optimize Reaction Time/Temperature optimize_time->check_yield

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5,5-dimethylpiperidine-2,4-dione (also known as 3,3-dimethylglutarimide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and dependable method is the reaction of 3,3-dimethylglutaric anhydride with a nitrogen source, such as urea or ammonia. This approach is generally high-yielding and avoids the complexities of other methods like Dieckmann cyclization for this specific sterically hindered substrate.

Q2: What are the critical parameters to control during the synthesis from 3,3-dimethylglutaric anhydride?

A2: Key parameters to monitor and control include:

  • Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or product.

  • Purity of Starting Materials: Ensure that the 3,3-dimethylglutaric anhydride is free from excess 3,3-dimethylglutaric acid, which can interfere with the reaction.

  • Moisture Control: The reaction should be protected from moisture, as water can hydrolyze the anhydride starting material.

  • Stoichiometry: The molar ratio of the anhydride to the nitrogen source should be carefully controlled for optimal conversion.

Q3: How can I purify the final product, this compound?

A3: The most common method for purification is recrystallization. Effective solvent systems include hot water or ethanol.[1]

Q4: What are the common side products or impurities I might encounter?

A4: Potential impurities include unreacted 3,3-dimethylglutaric anhydride, 3,3-dimethylglutaric acid (from hydrolysis of the anhydride), and partially reacted intermediates. Incomplete cyclization can lead to the formation of 3,3-dimethylglutaramide.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient temperature or reaction time. 2. Hydrolysis of the 3,3-dimethylglutaric anhydride starting material due to moisture. 3. Incorrect stoichiometry of reactants.1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable. 3. Carefully re-check the molar ratios of your reactants.
Product is an Oil and Does Not Solidify 1. Presence of impurities that are depressing the melting point. 2. Residual solvent.1. Attempt to purify the oil using column chromatography on silica gel.[2] 2. Ensure all solvent has been removed under high vacuum.
Final Product is Discolored (e.g., brown or yellow) 1. Decomposition of starting materials or product at high temperatures. 2. Presence of colored impurities from the starting materials.1. Lower the reaction temperature. 2. Purify the starting materials before use. The final product can often be decolorized by treating a solution with activated charcoal followed by filtration and recrystallization.
Difficulty with Recrystallization 1. Incorrect solvent system. 2. Product is too soluble or insoluble in the chosen solvent.1. Experiment with different recrystallization solvents or solvent mixtures. Good starting points are water and ethanol.[1] 2. If the product is too soluble, try cooling the solution to a lower temperature or slowly adding a co-solvent in which the product is less soluble. If it is too insoluble, try a different solvent or a larger volume of the current solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,3-Dimethylglutaric Anhydride and Urea

This protocol is a general guideline based on the established reactivity of anhydrides with urea. Optimization may be required.

Materials:

  • 3,3-Dimethylglutaric anhydride

  • Urea

  • Sand (for heat bath)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Crystallizing dish

Procedure:

  • In a clean, dry round-bottom flask, thoroughly mix 1 mole equivalent of 3,3-dimethylglutaric anhydride with 1.1 mole equivalents of urea.

  • Heat the mixture in a sand bath to 150-160 °C. The mixture will melt and begin to evolve ammonia gas.

  • Continue heating for 1-2 hours, or until the evolution of ammonia ceases.

  • Allow the reaction mixture to cool to room temperature. The product should solidify upon cooling.

  • Purify the crude product by recrystallization from hot water or ethanol.[1]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Expected Yield: ~70-80%

Visualization

Troubleshooting Workflow for the Synthesis of this compound

TroubleshootingWorkflow Synthesis Troubleshooting Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Product Impure? check_yield->check_purity No temp_time Adjust Temperature/Time check_yield->temp_time Yes moisture Check for Moisture check_yield->moisture Yes stoichiometry Verify Stoichiometry check_yield->stoichiometry Yes end_product Pure Product Obtained check_purity->end_product No recrystallize Recrystallize check_purity->recrystallize Yes chromatography Column Chromatography check_purity->chromatography Yes charcoal Decolorize with Charcoal check_purity->charcoal Yes temp_time->start moisture->start stoichiometry->start recrystallize->check_purity chromatography->check_purity charcoal->check_purity

Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: 5,5-Dimethylpiperidine-2,4-dione Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving 5,5-dimethylpiperidine-2,4-dione. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

A1: The primary reactive sites are the active methylene group at the C3 position, the secondary amine (NH), and the two carbonyl groups (C=O) at positions 2 and 4. The acidity of the protons on the C3 methylene group allows for various condensation and alkylation reactions. The secondary amine can undergo N-alkylation, and the carbonyl groups can be targeted for reduction or other nucleophilic additions.

Q2: How can I monitor the progress of reactions involving this compound?

A2: Thin-layer chromatography (TLC) is a common and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed, provided the compounds are volatile and stable under the analysis conditions. ¹H NMR spectroscopy can also be used to monitor the disappearance of starting material signals and the appearance of product signals in aliquots taken from the reaction mixture.

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted starting materials, side-products from competing reactions (e.g., N-alkylation vs. C-alkylation), products of hydrolysis (ring-opened structures), and in the case of condensation reactions, self-condensation products of the aldehyde or ketone reactant.

Troubleshooting Guides

Knoevenagel-Type Condensation Reactions

This section addresses issues encountered during the condensation of this compound with aldehydes or ketones, typically catalyzed by a weak base like piperidine or pyrrolidine.[1][2]

Problem: Low or no conversion of starting materials.

Potential Cause Suggested Solution
Insufficiently active catalyst Switch to a more effective base catalyst such as pyrrolidine, which has been shown to be more efficient than piperidine in some Knoevenagel condensations.[1] Consider using a Lewis acid catalyst in combination with a base.
Low reaction temperature Increase the reaction temperature. Many condensations require heating to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol or toluene is common.
Steric hindrance If using a sterically hindered aldehyde or ketone, the reaction may be inherently slow. Prolong the reaction time or consider using a less hindered substrate if possible.
Water removal The elimination of water drives the reaction to completion. Use a Dean-Stark apparatus to remove water azeotropically if the reaction is performed in a suitable solvent like toluene.

Problem: Formation of multiple products or significant side reactions.

Potential Cause Suggested Solution
Self-condensation of the aldehyde/ketone This is more likely with aldehydes that can enolize and in the presence of a strong base. Use a milder base (e.g., ammonium acetate) or add the aldehyde slowly to the reaction mixture containing the piperidinedione.
Michael addition of a second equivalent of the dione If the initial condensation product is a strong Michael acceptor, it might react with another molecule of the starting dione. Use a stoichiometric amount of the aldehyde and monitor the reaction closely by TLC to stop it once the desired product is formed.
Undesired N-acylation or N-alkylation If the reaction conditions involve acylating or alkylating agents, the secondary amine of the piperidinedione can react. Protect the amine with a suitable protecting group (e.g., Boc) before the condensation if necessary.
N-Alkylation Reactions

This section covers the troubleshooting of alkylating the secondary amine of this compound.

Problem: Low yield of the N-alkylated product.

Potential Cause Suggested Solution
Poor nucleophilicity of the amine The imide structure can reduce the nucleophilicity of the amine. Use a stronger base (e.g., NaH, K₂CO₃) to deprotonate the amine and increase its nucleophilicity.[3]
Inactive alkylating agent Ensure the alkylating agent (e.g., alkyl halide) is fresh and has not decomposed. Alkyl iodides are generally more reactive than bromides or chlorides.
Inappropriate solvent Use a polar apathetic solvent like DMF or DMSO to dissolve the reactants and facilitate the SN2 reaction.

Problem: O-alkylation is observed as a side reaction.

Potential Cause Suggested Solution
Ambident nucleophile The enolate of the dione can also be alkylated. To favor N-alkylation, use conditions that promote the formation of the N-anion. Using a less polar solvent or a counter-ion that associates more strongly with the oxygen can sometimes help. Phase-transfer catalysis has been used effectively for N-alkylation of similar systems.[3]
Hard vs. Soft electrophiles Hard electrophiles tend to react at the harder oxygen atom of the enolate, while softer electrophiles favor the softer nitrogen atom. Consider the nature of your alkylating agent.
C-Alkylation of the Active Methylene Group

This section provides guidance on troubleshooting the alkylation at the C3 position.

Problem: Predominant N-alkylation instead of C-alkylation.

Potential Cause Suggested Solution
Kinetic vs. Thermodynamic control N-deprotonation is often kinetically favored. To achieve C-alkylation, it is crucial to form the enolate. Using a strong, non-nucleophilic base like LDA or NaHMDS at low temperatures can favor enolate formation.
Protecting the nitrogen The most straightforward way to ensure C-alkylation is to protect the secondary amine with a suitable protecting group (e.g., Boc, Cbz) before performing the alkylation. The protecting group can be removed in a subsequent step.

Problem: Dialkylation at the C3 position.

Potential Cause Suggested Solution
Excess alkylating agent or base Use only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent and the base. Add the alkylating agent slowly to the solution of the enolate at low temperature.
High reactivity of the mono-alkylated product The mono-alkylated product can sometimes be deprotonated and alkylated again. Running the reaction at a lower temperature and for a shorter duration can help minimize this.

Experimental Protocols

General Protocol for Knoevenagel Condensation
  • To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq.).

  • Heat the reaction mixture to reflux and monitor its progress by TLC. If using toluene, a Dean-Stark trap can be used to remove water.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) or recrystallization.

General Protocol for N-Alkylation
  • To a stirred suspension of a base (e.g., K₂CO₃, 1.5 eq.) in a polar aprotic solvent (e.g., DMF), add this compound (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

  • After completion, cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Catalysts for a Model Knoevenagel Condensation

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol78865
PyrrolidineEthanol78585
Ammonium AcetateToluene1101250
TiCl₄/PyridineDCM25678

Note: Data is hypothetical and for illustrative purposes, based on trends observed for similar reactions.

Visualizations

Troubleshooting Logic for Low Yield in Knoevenagel Condensation

low_yield_troubleshooting start Low Yield in Knoevenagel Condensation check_temp Is Reaction Temperature Sufficient? start->check_temp check_catalyst Is Catalyst Activity Optimal? check_temp->check_catalyst Yes increase_temp Increase Temperature (e.g., to reflux) check_temp->increase_temp No check_water Is Water Being Effectively Removed? check_catalyst->check_water Yes change_catalyst Switch to a More Active Catalyst (e.g., Pyrrolidine) check_catalyst->change_catalyst No check_sterics Are Substrates Sterically Hindered? check_water->check_sterics Yes use_dean_stark Use Dean-Stark Apparatus check_water->use_dean_stark No prolong_time Prolong Reaction Time check_sterics->prolong_time Yes

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation reactions.

Experimental Workflow for N-Alkylation

n_alkylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start 1. Add Base (e.g., K₂CO₃) and Solvent (e.g., DMF) add_dione 2. Add 5,5-dimethyl- piperidine-2,4-dione start->add_dione stir 3. Stir at RT for 30 min add_dione->stir add_alkyl_halide 4. Add Alkyl Halide dropwise stir->add_alkyl_halide heat 5. Heat to 60-80 °C add_alkyl_halide->heat monitor 6. Monitor by TLC heat->monitor quench 7. Cool and Quench with Water monitor->quench extract 8. Extract with Organic Solvent quench->extract wash_dry 9. Wash and Dry Organic Layer extract->wash_dry concentrate 10. Concentrate wash_dry->concentrate purify 11. Purify (Column or Recrystallization) concentrate->purify

Caption: Step-by-step experimental workflow for N-alkylation of this compound.

Decision Pathway for Alkylation Site Selectivity

alkylation_selectivity start Desired Alkylation? c_alkylation C-Alkylation start->c_alkylation n_alkylation N-Alkylation start->n_alkylation protect_n Protect N-H group (e.g., with Boc) c_alkylation->protect_n strong_base Use strong, non-nucleophilic base (e.g., LDA) at low temp c_alkylation->strong_base deprotonate_n Use moderate base (e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF) n_alkylation->deprotonate_n c_alkylation_outcome Selective C-Alkylation protect_n->c_alkylation_outcome strong_base->c_alkylation_outcome n_alkylation_outcome Selective N-Alkylation deprotonate_n->n_alkylation_outcome

Caption: Decision-making diagram for achieving selective C- vs. N-alkylation.

References

Technical Support Center: Degradation of 5,5-dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the degradation pathways of 5,5-dimethylpiperidine-2,4-dione. The information presented here is based on established principles of organic chemistry and degradation studies of related cyclic imide compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most probable degradation pathway for this compound?

A1: The most likely degradation pathway for this compound is through hydrolysis of the cyclic imide bond. This reaction would involve the cleavage of one of the carbonyl-nitrogen bonds, leading to the formation of a dicarboxylic acid derivative, specifically 3,3-dimethyl-5-aminopentanoic acid. This hydrolysis can be catalyzed by acid or base, or it can occur under neutral conditions, especially at elevated temperatures.[1][2]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation product expected from the hydrolysis of this compound is 3,3-dimethyl-5-aminopentanoic acid. Depending on the pH of the medium, this amino acid can exist in its protonated, neutral, or deprotonated form. Further degradation of this initial product under harsh conditions is possible but would need to be investigated experimentally.

Q3: What analytical techniques are suitable for studying the degradation of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is ideal for separating and quantifying the parent compound and its degradation products.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown degradation products.[4][5][6]

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies, also known as stress testing, are crucial for understanding the stability of a molecule.[7] These studies typically involve exposing the compound to a variety of stress conditions, such as heat, humidity, light, and different pH values (acidic, basic, and neutral).[8][9] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of what might form under normal storage conditions over a longer period.[3]

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with the stationary phase. - Column overload. - Dead volume in the system.- Adjust mobile phase pH or ionic strength. - Reduce sample concentration. - Check and tighten all fittings.[10]
Ghost Peaks - Contaminants in the mobile phase or from previous injections. - Degradation of mobile phase additives.- Use high-purity solvents and freshly prepared mobile phases. - Implement a thorough column wash between runs.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure proper mobile phase mixing and pump performance. - Use a column oven for temperature control. - Replace the column if performance deteriorates.[11]
On-Column Degradation - The analytical column itself may be promoting degradation.[12][13]- Try a different column with a different stationary phase or from a different manufacturer. - Adjust mobile phase pH to potentially stabilize the compound.[12]
General Experimental Issues
Issue Potential Cause Troubleshooting Steps
No Degradation Observed - The compound is highly stable under the applied stress conditions. - Insufficient stress duration or intensity.- Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH). - Extend the duration of the study.
Complete Degradation - The stress conditions are too harsh.- Reduce the intensity or duration of the stress conditions to achieve the target degradation of 5-20%.[14]
Difficulty in Identifying Degradation Products - Low concentration of degradation products. - Co-elution with other components.- Concentrate the sample containing the degradation products. - Optimize the chromatographic method for better separation. - Utilize advanced analytical techniques like LC-MS/MS or 2D NMR.[15]

Experimental Protocols

Forced Hydrolysis Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Illustrative HPLC Data for Degradation of this compound
Condition Time (hours) Peak Area of Parent Compound Peak Area of Degradation Product 1 % Degradation
0.1 M HCl, 60°C01,000,00000
4850,000150,00015
8700,000300,00030
24400,000600,00060
0.1 M NaOH, 60°C01,000,00000
4600,000400,00040
8300,000700,00070
2450,000950,00095

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Degradation_Pathway parent This compound intermediate Hydrolysis (H₂O, H⁺ or OH⁻) parent->intermediate product 3,3-dimethyl-5-aminopentanoic acid intermediate->product

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Stress Conditions Acidic Basic Neutral Oxidative Photolytic Thermal HPLC HPLC-UV/MS Stress Conditions->HPLC NMR NMR Spectroscopy HPLC->NMR Isolate Degradants Data Analysis Data Analysis HPLC->Data Analysis Structure Structure Elucidation NMR->Structure Degradation Profile Degradation Profile Structure->Degradation Profile Sample Preparation Sample Preparation Sample Preparation->Stress Conditions Data Analysis->Degradation Profile

Caption: General experimental workflow for studying compound degradation.

References

Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5,5-dimethylpiperidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthesis of this compound involves a two-step process. The first step is the formation of 3,3-dimethylglutarimide from 3,3-dimethylglutaric anhydride and urea. The second step involves the conversion of the glutarimide intermediate to the desired this compound.

Q2: What are the critical parameters to control during the synthesis of 3,3-dimethylglutarimide?

A2: The key parameters for the successful synthesis of 3,3-dimethylglutarimide are temperature control and the purity of the starting materials. The reaction between 3,3-dimethylglutaric anhydride and urea is typically conducted at elevated temperatures, and maintaining a consistent temperature is crucial for driving the reaction to completion and minimizing side products.[1] The purity of both the anhydride and urea is important to prevent the introduction of impurities that can interfere with the reaction and complicate purification.

Q3: What are the potential challenges in the conversion of 3,3-dimethylglutarimide to this compound?

A3: The conversion of the glutarimide to the piperidine-2,4-dione can be challenging. This step often involves a rearrangement reaction, and achieving a high yield requires careful control of reaction conditions such as base selection, solvent, and temperature. Incomplete conversion and the formation of side products are common issues.

Q4: How can I purify the final this compound product, especially at a larger scale?

A4: Recrystallization is the most common method for purifying this compound. The choice of solvent is critical for effective purification. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures will provide the best results. For large-scale operations, techniques like fractional crystallization might be necessary to remove persistent impurities. In some cases, column chromatography can be used for high-purity requirements, though this may be less practical for very large quantities.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of 3,3-Dimethylglutarimide
Symptom Potential Cause Recommended Action
Low conversion of starting materials Insufficient reaction temperature or time.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or another suitable analytical method. Extend the reaction time if necessary.
Poor quality of starting materials.Ensure the 3,3-dimethylglutaric anhydride and urea are of high purity and dry. Consider purifying the starting materials before use.
Formation of significant side products Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and extend the reaction time to compensate.
Inefficient mixing at scale.Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in larger reactors.
Issue 2: Incomplete Conversion of 3,3-Dimethylglutarimide to this compound
Symptom Potential Cause Recommended Action
Presence of starting material in the final product Insufficient amount of base or catalyst.Increase the molar ratio of the base or catalyst used for the rearrangement.
Reaction time is too short.Extend the reaction time and monitor the disappearance of the starting material.
Inappropriate solvent.Experiment with different solvents to find one that facilitates the desired rearrangement and solubilizes all reactants effectively.
Issue 3: Difficulty in Purifying this compound
Symptom Potential Cause Recommended Action
Product oils out during recrystallization Inappropriate recrystallization solvent.Screen a variety of solvents or solvent mixtures to find an optimal system for crystallization.
Persistent impurities after recrystallization Co-crystallization of impurities with the product.Consider a second recrystallization from a different solvent system. Activated carbon treatment of the hot solution can also help remove colored impurities.
Formation of a stable byproduct with similar solubility.If recrystallization is ineffective, consider purification by column chromatography.

Experimental Protocols

Synthesis of 3,3-Dimethylglutarimide

This procedure is based on the general principle of reacting an anhydride with urea.[1]

Materials:

  • 3,3-Dimethylglutaric anhydride (1 mole)

  • Urea (1.1 moles)

Procedure:

  • Combine 3,3-dimethylglutaric anhydride and urea in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • Heat the mixture gradually in an oil bath to 150-160 °C.

  • Maintain the temperature and continue stirring for 2-3 hours. The mixture will become a molten slurry.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude 3,3-dimethylglutarimide can be purified by recrystallization from a suitable solvent such as ethanol or water.

Data Presentation

Parameter Condition A (Lab Scale) Condition B (Scale-Up) Expected Outcome
Starting Material Purity >98%>98%Higher purity leads to cleaner reactions and better yields.
Reaction Temperature (Imide Formation) 150 °C155-160 °C (to ensure even heating)Consistent temperature is crucial for reaction completion.
Reaction Time (Imide Formation) 2 hours3-4 hoursLonger time may be needed for larger volumes to reach completion.
Typical Yield (Imide) 85-95%80-90%Yields may slightly decrease on scale-up due to handling losses.
Purification Method RecrystallizationFractional CrystallizationMay need more advanced techniques for larger batches.
Final Purity >99%>99%High purity is achievable with proper purification.

Visualizations

Synthesis_Workflow A Starting Materials (3,3-Dimethylglutaric Anhydride, Urea) B Reaction: Imide Formation (150-160 °C) A->B C Crude 3,3-Dimethylglutarimide B->C D Purification (Recrystallization) C->D E Pure 3,3-Dimethylglutarimide D->E F Reaction: Rearrangement to Piperidine-2,4-dione E->F G Crude This compound F->G H Purification (Recrystallization) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_1 Troubleshooting Imide Formation cluster_2 Troubleshooting Rearrangement cluster_3 Troubleshooting Purification Start Low Yield or Purity Issue Q1 Which step shows the issue? Start->Q1 Step1 Imide Formation Q1->Step1 Step2 Rearrangement Q1->Step2 Step3 Purification Q1->Step3 S1_A Check Temperature Control Step1->S1_A S1_B Verify Starting Material Purity Step1->S1_B S1_C Ensure Adequate Mixing Step1->S1_C S2_A Adjust Base/Catalyst Ratio Step2->S2_A S2_B Optimize Reaction Time Step2->S2_B S2_C Screen Solvents Step2->S2_C S3_A Change Recrystallization Solvent Step3->S3_A S3_B Perform Second Recrystallization Step3->S3_B S3_C Consider Chromatography Step3->S3_C

Caption: Logical relationship for troubleshooting synthesis issues.

References

avoiding common pitfalls in the synthesis of 5,5-dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during the synthesis of 5,5-dimethylpiperidine-2,4-dione.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps Preventative Measures
Low or No Product Yield 1. Inactive or insufficient base. 2. Poor quality starting materials. 3. Incorrect reaction temperature. 4. Insufficient reaction time. 5. Presence of moisture.1. Use a fresh, properly stored base (e.g., sodium ethoxide, sodium hydride). Ensure stoichiometry is correct. 2. Verify the purity of the starting diester via NMR or GC-MS. 3. Optimize the reaction temperature; Dieckmann condensation is often sensitive to heat. 4. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 5. Ensure all glassware is oven-dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).1. Standardize the base before use. 2. Purify starting materials if necessary. 3. Perform small-scale temperature screening experiments. 4. Conduct a time-course study to determine the optimal reaction time. 5. Use anhydrous solvents and proper inert atmosphere techniques.
Formation of Polymeric or Oily Byproducts 1. Intermolecular condensation competing with the desired intramolecular cyclization (Dieckmann condensation).[1] 2. Reaction temperature is too high, leading to decomposition or side reactions.1. Employ high-dilution conditions to favor the intramolecular reaction.[1] This can be achieved by the slow addition of the diester to the base solution. 2. Lower the reaction temperature and monitor the reaction closely.1. Plan the synthesis to use high-dilution techniques from the outset. 2. Establish the optimal temperature through small-scale experiments.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of closely related impurities or isomers. 3. The product may be an oil, making crystallization difficult.[1]1. Optimize the reaction to drive it to completion. Use column chromatography with a carefully selected solvent system for purification. 2. Employ high-resolution chromatographic techniques (e.g., preparative HPLC) or attempt crystallization from different solvent systems. 3. If the product is an oil, try to form a solid derivative (e.g., a salt) for purification and then regenerate the desired product. Alternatively, use column chromatography.1. Monitor the reaction to ensure completion. 2. Characterize potential byproducts to develop a targeted purification strategy. 3. Research the physical properties of the target compound to anticipate its physical state.
Inconsistent Reaction Outcome 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions (e.g., stirring rate, rate of addition).1. Use reagents and solvents from a reliable source and check their purity before use. 2. Standardize the experimental protocol and ensure all parameters are kept consistent between runs.1. Maintain a consistent supply of high-purity reagents and solvents. 2. Develop and strictly follow a detailed standard operating procedure (SOP).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most common and direct route is the intramolecular Dieckmann condensation of a substituted diethyl 3,3-dimethyl-1,5-pentanedioate. This reaction is a well-established method for forming five- and six-membered rings.[2][3]

Q2: Which base is most effective for the Dieckmann condensation in this synthesis?

A2: Strong alkoxide bases such as sodium ethoxide or sodium methoxide in their respective alcohol solvents are commonly used.[4] Sodium hydride in an aprotic solvent like THF or toluene is also a viable option and can sometimes offer advantages in terms of reaction control.[1] The choice of base can influence the reaction rate and yield.

Q3: How can I minimize the formation of byproducts from intermolecular reactions?

A3: The key to minimizing intermolecular byproducts is to use high-dilution conditions.[1] This involves the slow addition of the starting diester to a solution of the base, which keeps the concentration of the diester low at any given time, thus favoring the intramolecular cyclization over intermolecular condensation.

Q4: My final product is an oil and is difficult to crystallize. What are my options for purification?

A4: If direct crystallization is challenging, column chromatography is the preferred method for purifying oily products.[1] A carefully selected eluent system should allow for the separation of the desired product from impurities. Alternatively, you could attempt to form a crystalline salt of the product, which can then be purified by recrystallization and subsequently neutralized to give the pure dione.

Q5: What are the critical parameters to control during the reaction?

A5: The most critical parameters are:

  • Anhydrous Conditions: The presence of water can quench the base and lead to hydrolysis of the ester, significantly reducing the yield.

  • Temperature: The reaction temperature should be carefully controlled to avoid side reactions and decomposition.

  • Reaction Time: The reaction should be monitored to ensure it goes to completion without the formation of degradation products.

  • Purity of Starting Materials: Impurities in the starting diester can lead to the formation of byproducts and complicate purification.

Experimental Protocols

Illustrative Synthesis of this compound via Dieckmann Condensation

This protocol is a general representation based on established methods for similar structures.[4]

Materials:

  • Diethyl 3,3-dimethyl-4-(N-benzyl-N-methoxycarbonylamino)butanoate (or a similar precursor diester)

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: All glassware should be thoroughly oven-dried and assembled under an inert atmosphere of nitrogen or argon.

  • Base Preparation: A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cyclization: The starting diester is dissolved in anhydrous methanol and added dropwise to the stirred solution of sodium methoxide at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a predetermined time (e.g., 2-16 hours) while monitoring the progress by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow addition of 1M HCl until the solution is acidic (pH ~5-6). The methanol is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted three times with diethyl ether or another suitable organic solvent.

  • Washing: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Comparison of Reaction Conditions for Dieckmann Condensation of Related Substrates

SubstrateBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl adipateNaH (1.1)TolueneReflux280-85General Literature
Diethyl pimelateNa (1.1)BenzeneReflux1274-81General Literature
Diester 5d[4]NaOMe (1.2)MeOH201671[4]
Diethyl 3-methyladipateKOt-Bu (1.1)THF0 - 25475General Literature

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware under Inert Gas prep_reagents->setup_glassware add_diester Slow Addition of Diester to Base Solution setup_glassware->add_diester stir_reaction Stir at Controlled Temperature add_diester->stir_reaction monitor_tlc Monitor Progress by TLC/LC-MS stir_reaction->monitor_tlc quench Quench with Acid monitor_tlc->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize Troubleshooting_Flowchart start Low or No Product? check_base Base Active & Sufficient? start->check_base check_reagents Starting Materials Pure? check_base->check_reagents Yes solution_base Use Fresh/Standardized Base check_base->solution_base No check_conditions Anhydrous Conditions Met? check_reagents->check_conditions Yes solution_reagents Purify Starting Materials check_reagents->solution_reagents No check_temp_time Temp & Time Optimal? check_conditions->check_temp_time Yes solution_conditions Ensure Dry Setup & Solvents check_conditions->solution_conditions No byproducts Byproducts Observed? check_temp_time->byproducts Yes solution_temp_time Optimize Temp & Time check_temp_time->solution_temp_time No intermolecular Intermolecular Condensation? byproducts->intermolecular solution_dilution Use High Dilution intermolecular->solution_dilution Yes solution_purify Optimize Purification intermolecular->solution_purify No

References

Validation & Comparative

Comparative Analysis of 5,5-Dimethylpiperidine-2,4-dione and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization and Validation of 5,5-Dimethylpiperidine-2,4-dione and its Alternatives.

This guide provides a comparative overview of this compound, a heterocyclic compound of interest in medicinal chemistry, alongside its structural analogs, piperidine-2,4-dione and glutarimide. Due to the limited publicly available biological data for this compound, this guide leverages data from its parent scaffold and related compounds to provide a useful comparative context for researchers.

Physicochemical Properties

A fundamental aspect of characterization involves understanding the physicochemical properties of a compound, which influence its solubility, absorption, and overall suitability for biological applications. The following table summarizes key physicochemical data for this compound and its comparators.

PropertyThis compoundPiperidine-2,4-dioneGlutarimide
Molecular Formula C₇H₁₁NO₂C₅H₇NO₂C₅H₇NO₂
Molecular Weight 141.17 g/mol 113.12 g/mol 113.11 g/mol [1]
Melting Point Not available100 °C[2]155-157 °C[1]
Boiling Point Not available362.1 °C[2]211.82 °C (estimate)[1]
Density Not available1.2 g/cm³[2]1.24 g/cm³ (estimate)[1]
Water Solubility Not availableNot availableSoluble[1][3]

Biological Activity: A Comparative Overview

Antitumor Activity

Glutarimide derivatives have demonstrated notable antiproliferative effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for select glutarimide derivatives from a published study.

CompoundHeLa (Cervical Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)MDA-MB-453 (Breast Cancer) IC50 (µM)
Glutarimide Derivative 7 26.89.027.4
Glutarimide Derivative 9 >50>50>50

Data sourced from a study on the antiproliferative and antibacterial activity of glutarimide derivatives.[6][7]

Antimicrobial Activity

The glutarimide scaffold is also a constituent of various compounds with antimicrobial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values for a glutarimide derivative against a panel of bacterial strains.

Bacterial StrainGlutarimide Derivative 9 MIC (mg/mL)
Bacillus cereus0.625[6]
Staphylococcus aureus>10
Escherichia coli>10
Pseudomonas aeruginosa>10

Data sourced from a study on the antiproliferative and antibacterial activity of glutarimide derivatives.[6][8]

Experimental Protocols

To facilitate the validation and comparison of this compound and related compounds, this section provides detailed methodologies for key in vitro assays.

Synthesis of Piperidine-2,4-dione Derivatives

A common and versatile method for the synthesis of substituted piperidine-2,4-diones is the Dieckmann cyclization.[9] This intramolecular condensation of a diester is base-catalyzed and is a powerful tool for the formation of five- and six-membered rings.

General Procedure for Dieckmann Cyclization:

  • Starting Material: A suitable N-substituted β-amino ester is acylated with a malonyl chloride derivative to yield a diester.

  • Cyclization: The diester is treated with a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Work-up: The reaction is quenched with an acid, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired piperidine-2,4-dione derivative.

A visual representation of this workflow is provided in the diagrams section below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[11]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Piperidine-2,4-dione Derivatives cluster_bioassay Biological Activity Assessment start β-amino ester step1 Acylation with malonyl chloride derivative start->step1 step2 Dieckmann Cyclization (Base-catalyzed) step1->step2 step3 Acidic Work-up step2->step3 end Purified Piperidine-2,4-dione step3->end compound Test Compound end->compound Characterization cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) compound->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic

Caption: General workflow for the synthesis and biological evaluation of piperidine-2,4-dione derivatives.

mtt_assay_pathway cluster_cell Viable Cell cluster_process Measurement Mitochondria Mitochondria Formazan Formazan (Purple, insoluble) Mitochondria->Formazan MTT MTT (Yellow, soluble) MTT->Mitochondria Mitochondrial dehydrogenases Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance

Caption: Signaling pathway of the MTT assay for cell viability.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The biological data presented is based on published studies of related compounds and may not be representative of the specific activity of this compound. Further experimental validation is necessary to fully characterize this compound.

References

Comparative Analysis of the Biological Activity of 5,5-dimethylpiperidine-2,4-dione Analogs and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of analogs related to 5,5-dimethylpiperidine-2,4-dione, focusing on their antimicrobial, anticonvulsant, and anticancer properties. The data presented is compiled from various studies on structurally similar heterocyclic compounds, offering insights into potential structure-activity relationships that can guide future drug discovery and development efforts.

Antimicrobial Activity

Analogs of piperidine-2,4-dione have demonstrated notable antimicrobial effects against a range of bacterial and fungal pathogens. The biological activity is significantly influenced by the nature and position of substituents on the piperidine ring.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various piperidin-4-one and pyrrolidine-2,5-dione derivatives against selected microorganisms.

Compound IDStructureTest OrganismMIC (µg/mL)Reference
1a 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-oneS. aureus ATCC 653812[1]
E. coli ATCC 87398[1]
B. subtilis MTCC 44110[1]
2a 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-oneS. aureus ATCC 6538-[1]
E. coli ATCC 8739-[1]
B. subtilis MTCC 441-[1]
MKC-1 N-methyl-4-piperidone-derived monoketone curcuminoidS. salivarus1.73 mM[2]
L. paracasei0.86 mM[2]
MKC-10 N-methyl-4-piperidone-derived monoketone curcuminoidS. mitis0.43 mM[2]
5a 2,5-Pyrrolidinedione derivativeE. faecalis0.25 µM[3]
C. albicans0.125 µM[3]
5g 2,5-Pyrrolidinedione derivativeE. faecalis0.25 µM[3]
C. albicans0.25 µM[3]

Note: Specific data for this compound analogs were not available in the reviewed literature. The data presented is for structurally related compounds.

Experimental Protocols

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The antimicrobial activity of the synthesized compounds is commonly evaluated using the disc diffusion method.[4][5]

  • Preparation of Inoculum: Bacterial strains are grown on a suitable medium, such as Mueller-Hinton agar (MHA).[4] A standardized inoculum (e.g., 0.5 McFarland turbidity) is prepared from an overnight culture.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of the MHA plate.

  • Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[5] The discs are then placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.[5]

  • Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.[4] A larger zone of inhibition indicates greater antimicrobial activity.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined by a serial dilution method. The compounds are serially diluted in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Standardized Inoculum Plates Inoculate Agar Plates Inoculum->Plates Streak Incubate Incubate Plates Plates->Incubate Discs Impregnate Discs with Test Compounds Discs->Incubate Place on Agar Measure Measure Zones of Inhibition Incubate->Measure MIC Determine MIC Measure->MIC

Caption: Workflow of the disc diffusion method for antimicrobial susceptibility testing.

Anticonvulsant Activity

Derivatives of piperidin-2-one and pyrrolidine-2,5-dione have shown promising anticonvulsant properties in preclinical models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard assays used to evaluate the efficacy of potential antiepileptic drugs.

Quantitative Data Summary

The following table presents the median effective dose (ED50) of various piperidin-2-one and pyrrolidine-2,5-dione analogs in rodent models of epilepsy.

Compound IDStructureTest ModelED50 (mg/kg)Reference
11 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-oneMES23.7[6]
scPTZ78.1[6]
14 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamideMES49.6[7]
scPTZ67.4[7]
6 Hz (32 mA)31.3[7]
6 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES68.30[8]
6 Hz (32 mA)28.20[8]
Ph-5 5,5′-diphenylhydantoin-conjugated hemorphin derivativeMES0.25 µg[9]
6 Hz0.358 µg[9]

Note: Specific data for this compound analogs were not available in the reviewed literature. The data presented is for structurally related compounds.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.

  • Animal Preparation: Mice or rats are used for the assay. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA for mice, 0.2 s) is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The ED50, the dose that protects 50% of the animals, is then calculated.[8]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.

  • Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg in mice).

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of clonic seizures. The ED50 is calculated as the dose that protects 50% of the animals from PTZ-induced seizures.[7]

Workflow for Anticonvulsant Activity Screening

Anticonvulsant_Screening cluster_admin Compound Administration cluster_seizure Seizure Induction & Observation cluster_analysis Data Analysis Admin Administer Test Compound to Rodents (i.p. or p.o.) MES Maximal Electroshock (MES) Test Admin->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Admin->scPTZ Observe Observe for Seizure Endpoints MES->Observe scPTZ->Observe Calculate_ED50 Calculate ED50 Observe->Calculate_ED50 Apoptosis_Pathway Piperidine Piperidine Derivative ROS ↑ ROS Production Piperidine->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

The Structure-Activity Relationship of 5,5-Dimethylpiperidine-2,4-dione Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of small molecules is paramount in the design of novel therapeutics. This guide provides a comparative analysis of 5,5-dimethylpiperidine-2,4-dione, a derivative of the glutarimide scaffold, in the context of its primary known biological target, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).

The glutarimide ring system is a cornerstone of a class of molecules known as immunomodulatory drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide. These agents exert their therapeutic effects by binding to CRBN, thereby inducing the degradation of specific target proteins. The this compound core represents a key variation on this theme, and understanding its SAR is critical for the development of next-generation protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).

Comparative Analysis of Glutarimide-Based CRBN Ligands

The binding of glutarimide derivatives to CRBN is primarily mediated by the glutarimide ring itself.[1] However, substitutions on this ring can significantly impact binding affinity and subsequent biological activity. The 5,5-dimethyl substitution pattern is of particular interest as it can influence the conformational rigidity of the glutarimide ring and its presentation to the CRBN binding pocket.

While direct and extensive SAR studies on a series of this compound analogs are not widely published, we can infer their properties by comparing them to other substituted glutarimides from various studies. The following table summarizes the antiproliferative activity of several glutarimide derivatives against various cancer cell lines.

Compound IDGlutarimide SubstitutionProtruding MoietyCell LineIC50 (µM)Reference
Streptoglutarimide H 3-substitutedComplex polyketide chainA549 (Lung)1.69[2]
H157 (Lung)5.24[2]
PC9 (Lung)1.88[2]
Compound 7 2-azaspiro[5.11]heptadecane-1,3,7-trione-HeLa (Cervical)2.0[3]
K562 (Leukemia)2.0[3]
MDA-MB-453 (Breast)2.0[3]
Phenyl-Glutarimide PROTAC (4c) 3-substitutedPhenylMV4-11 (Leukemia)0.003[4]
Thalidomide 3-substitutedPhthalimide--
Lenalidomide 3-substituted4-amino-isoindoline-1,3-dioneMM1S (Multiple Myeloma)~1.5 (CRBN binding)[5]
Pomalidomide 3-substituted4-amino-isoindoline-1,3-dioneMM1S (Multiple Myeloma)~1.2 (CRBN binding)[5]

Key SAR Observations:

  • The Glutarimide Core is Essential: The intact glutarimide ring is crucial for CRBN binding.[1]

  • Substitutions at the 3-Position: The majority of potent glutarimide-based CRBN ligands are substituted at the 3-position, which allows for the attachment of a "protruding moiety" that recruits target proteins for degradation.

  • Impact of 5,5-Disubstitution: The gem-dimethyl group at the 5-position, as seen in this compound, is hypothesized to pre-organize the glutarimide ring into a conformation favorable for CRBN binding. This can potentially enhance binding affinity compared to unsubstituted or mono-substituted analogs.

  • Phenyl-Glutarimides as an Alternative: Replacing the traditional phthalimide group with a simple phenyl ring can create potent CRBN binders with improved chemical stability.[4] This highlights the modularity of the glutarimide scaffold.

Experimental Protocols

1. CRBN Binding Assay (Fluorescence Polarization)

This assay is commonly used to determine the binding affinity of compounds to CRBN in a competitive manner.[6][7]

  • Principle: A fluorescently labeled thalidomide derivative (probe) binds to purified recombinant CRBN, resulting in a high fluorescence polarization (FP) signal. When an unlabeled test compound competes for binding to CRBN, it displaces the fluorescent probe, leading to a decrease in the FP signal.

  • Materials:

    • Purified recombinant CRBN protein

    • Fluorescently labeled thalidomide (e.g., Cy5-labeled thalidomide)

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

    • Black, low-binding 96- or 384-well plates

    • Test compounds dissolved in DMSO

  • Procedure:

    • Add CRBN protein and the fluorescent probe to the wells of the microplate.

    • Add serial dilutions of the test compound or a known CRBN inhibitor (e.g., pomalidomide) as a positive control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.

    • Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the FP signal.

2. Antiproliferative Assay (MTT or SRB Assay)

These assays are used to determine the cytotoxic or cytostatic effects of compounds on cancer cell lines.[2]

  • Principle:

    • MTT Assay: Measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

    • SRB Assay: Measures the total protein content of cells. Sulforhodamine B (SRB) is a dye that binds to basic amino acids in cellular proteins.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compounds dissolved in DMSO

    • MTT or SRB reagent

    • Solubilization buffer (for MTT) or Tris base (for SRB)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • After the incubation period, perform the MTT or SRB staining procedure according to the specific protocol.

    • Measure the absorbance using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth.

Visualizing Key Relationships

Logical Flow of CRBN-Mediated Protein Degradation

CRBN_Degradation_Pathway Glutarimide Glutarimide-based Ligand (e.g., this compound) CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor Glutarimide->CRBN Binding TargetProtein Target Protein (Neosubstrate) Glutarimide->TargetProtein Recruitment E3Ligase CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->E3Ligase Forms Complex Ubiquitin Ubiquitin TargetProtein->Ubiquitin Ubiquitination E3Ligase->TargetProtein Recruitment Proteasome Proteasome Ubiquitin->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Execution

Caption: Workflow of targeted protein degradation mediated by a glutarimide-based CRBN ligand.

Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Compound This compound Analog Library FP_Assay CRBN Binding Assay (Fluorescence Polarization) Compound->FP_Assay Antiproliferative_Assay Antiproliferative Assay (MTT/SRB) Compound->Antiproliferative_Assay IC50_Binding Determine CRBN Binding IC50 FP_Assay->IC50_Binding SAR_Analysis Structure-Activity Relationship Analysis IC50_Binding->SAR_Analysis IC50_Growth Determine Growth Inhibition IC50 Antiproliferative_Assay->IC50_Growth IC50_Growth->SAR_Analysis

Caption: A typical experimental workflow for the evaluation of this compound analogs.

References

Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for 5,5-dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of emerging pharmaceutical intermediates and related compounds, the robust validation of analytical methods is a cornerstone of reliable data. This guide provides a comparative overview of potential analytical techniques for the quantification of 5,5-dimethylpiperidine-2,4-dione, drawing upon validated methods for structurally analogous compounds to inform best practices.

While specific validated methods for this compound are not extensively documented in publicly available literature, a wealth of information exists for similar molecules, including piperidine derivatives, piperazinediones, and other dimethyl-substituted heterocyclic compounds. By examining these established protocols, we can extrapolate and compare suitable analytical strategies. This guide will focus on prevalent chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Techniques

The choice of an analytical method is contingent upon various factors, including the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. Below is a comparative summary of techniques applicable to the analysis of this compound and its analogs.

Analytical TechniquePrincipleCommon Application for AnalogsPotential Advantages for this compoundPotential Challenges
HPLC Separation based on polarity.Quantification of piperamides in pepper extracts.[1]Suitable for non-volatile and thermally labile compounds.May require derivatization for enhanced UV detection if the analyte lacks a strong chromophore.
GC-MS Separation of volatile compounds followed by mass-based detection.Determination of 5,5-dimethylhydantoin in processed food.[2]High resolution and sensitivity, provides structural information.Requires the analyte to be volatile and thermally stable, or amenable to derivatization.
LC-MS/MS High-selectivity separation coupled with highly sensitive and specific mass detection.Screening for designer drugs including piperazine derivatives. Quantification of piperidine as a genotoxic impurity.[3][4]High sensitivity and specificity, suitable for complex matrices and low concentration levels.Higher operational cost and complexity compared to HPLC.

Experimental Protocols: A Closer Look

Detailed methodologies from validated studies on related compounds provide a blueprint for developing a robust analytical method for this compound.

HPLC Method for Piperamide Analysis (Adapted from[1])

This method, originally developed for pungent piperamides, can be adapted for the analysis of this compound, particularly for purity assessments and quantification in bulk materials.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: A C18 reverse-phase column is a common choice for separating moderately polar compounds. For instance, an Atlantis C18 column (5 μm, 3.9×100 mm) has been used for the separation of piperidine.[3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.05% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[3]

  • Flow Rate: A flow rate of around 1.0 mL/min is a standard starting point.[3]

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance. If the chromophore is weak, derivatization may be necessary.

  • Sample Preparation: Dissolving the sample in a suitable solvent, followed by filtration to remove particulate matter.

GC-MS Method for 5,5-Dimethylhydantoin (Adapted from[2])

This protocol for a structurally similar dimethyl-substituted heterocyclic compound offers a viable approach, assuming this compound exhibits sufficient volatility and thermal stability.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) for separating the target analyte from matrix components.

  • Carrier Gas: Helium is the most common carrier gas.

  • Oven Temperature Program: A programmed temperature ramp is used to ensure good separation of analytes.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: Extraction of the analyte from the sample matrix using a suitable organic solvent, followed by concentration and potentially derivatization to improve volatility.

LC-MS/MS Method for Piperidine Impurity (Adapted from[4][5])

For the trace-level quantification of this compound, particularly in complex matrices like biological fluids or pharmaceutical formulations, an LC-MS/MS method offers the highest sensitivity and specificity.

  • Instrumentation: Liquid Chromatograph coupled to a tandem Mass Spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules.

  • Column: A reverse-phase C18 column is often suitable.[3]

  • Mobile Phase: A gradient of aqueous formic acid and methanol or acetonitrile.[3]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for the analyte and one or more product ions, which provides high selectivity.

  • Sample Preparation: This can range from simple dilution ("dilute-and-shoot") to more complex procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences and concentrate the analyte.

Method Validation Parameters: A Comparative Summary

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, are summarized below with typical acceptance criteria.

Validation ParameterHPLCGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.99[2]> 0.99[3]
Accuracy (% Recovery) 98-102%91.6 - 99.8%[2]92.2 - 95.5%[4]
Precision (% RSD) ≤ 2%1.1 - 10.8%[2]Overall RSD of 2.6%[4]
Limit of Detection (LOD) Analyte dependent0.2 mg/kg[2]0.01010 µg/mL[3]
Limit of Quantification (LOQ) Analyte dependent0.5 mg/kg[2]Not specified in search results

Visualizing the Workflow

To aid in the conceptualization of the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship in method validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration Chromatography Chromatographic Separation (HPLC, GC, or LC) Filtration->Chromatography Detection Detection (UV, MS, or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

method_validation_logic cluster_validation Method Validation Parameters MethodDevelopment Method Development Specificity Specificity/ Selectivity MethodDevelopment->Specificity Linearity Linearity MethodDevelopment->Linearity Accuracy Accuracy MethodDevelopment->Accuracy Precision Precision MethodDevelopment->Precision LOD Limit of Detection MethodDevelopment->LOD LOQ Limit of Quantification MethodDevelopment->LOQ Robustness Robustness MethodDevelopment->Robustness ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness->ValidatedMethod

References

Spectroscopic Confirmation of 5,5-dimethylpiperidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of 5,5-dimethylpiperidine-2,4-dione. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a detailed, predicted analysis based on fundamental spectroscopic principles and compares it with experimental data for related piperidine derivatives. This approach offers a robust framework for researchers seeking to identify and characterize this and similar molecules.

Comparative Spectroscopic Analysis

The structural confirmation of an organic molecule like this compound relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure, and together they offer a conclusive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit three distinct signals:

  • A singlet for the two equivalent methyl groups at C5.

  • A singlet for the methylene protons at C3.

  • A singlet for the methylene protons at C6.

  • A broad singlet for the N-H proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. Key expected signals include:

  • Two signals for the carbonyl carbons (C2 and C4).

  • A signal for the quaternary carbon at C5.

  • Signals for the methylene carbons at C3 and C6.

  • A signal for the methyl carbons.

Predicted ¹H NMR Data for this compound Experimental ¹H NMR Data for Piperidine [1]
Chemical Shift (ppm) Assignment
~1.1s, 6H, 2 x CH₃
~2.6s, 2H, -CH₂-CO-
~3.3s, 2H, -NH-CH₂-
~8.0br s, 1H, N-H
Predicted ¹³C NMR Data for this compound Experimental ¹³C NMR Data for Piperidine [2]
Chemical Shift (ppm) Assignment
~252 x CH₃
~35C5
~50C3
~55C6
~170C4
~175C2
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions would be:

  • N-H stretch: A broad absorption band around 3200 cm⁻¹.

  • C=O stretches: Two strong absorption bands in the region of 1680-1750 cm⁻¹ corresponding to the two carbonyl groups.

  • C-H stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

Predicted IR Absorptions for this compound Experimental IR Absorptions for 2-Piperidinone [3]
Wavenumber (cm⁻¹) Assignment
~3200N-H stretch
~1720, ~1680C=O stretches (amide and ketone)
2960-2850C-H stretches
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₁NO₂), the expected molecular ion peak [M]⁺ would be at an m/z of 141.1. Common fragmentation patterns would involve the loss of methyl groups, carbon monoxide, and other small fragments.

Predicted Mass Spectrum for this compound Experimental Mass Spectrum for 2,5-Piperazinedione [4]
m/z Assignment
141[M]⁺
126[M - CH₃]⁺
113[M - CO]⁺
98[M - CO - CH₃]⁺
85[M - 2CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled sequence to simplify the spectrum.

    • Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Analysis: Analyze the chemical shifts, coupling patterns (if any), and integration values to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid/Liquid sample (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the region from 4000 to 400 cm⁻¹.

    • Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

    • For high-resolution mass spectrometry (HRMS), use an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer to determine the exact mass and elemental composition.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the spectroscopic confirmation of this compound.

G Workflow for Spectroscopic Structure Confirmation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Correlate Spectroscopic Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis and spectroscopic confirmation of the target compound.

G Key Spectroscopic Correlations for Structure Confirmation cluster_structure Proposed Structure cluster_evidence Spectroscopic Evidence cluster_conclusion Conclusion Structure This compound NMR_evidence ¹H NMR: Signals for CH₃, CH₂, NH ¹³C NMR: Signals for C=O, Cq, CH₂, CH₃ Structure->NMR_evidence predicts IR_evidence IR: C=O and N-H stretches Structure->IR_evidence predicts MS_evidence MS: Molecular ion peak at m/z 141 Structure->MS_evidence predicts Conclusion Data Consistent with Proposed Structure NMR_evidence->Conclusion supports IR_evidence->Conclusion supports MS_evidence->Conclusion supports

Caption: Relationship between the proposed structure and the expected spectroscopic evidence.

References

comparing different synthesis routes for 5,5-dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a critical endeavor. This guide provides a comparative analysis of two proposed synthetic routes for 5,5-dimethylpiperidine-2,4-dione, a scaffold of potential interest in medicinal chemistry. The comparison is based on established chemical principles and analogous reactions reported in the literature, offering a theoretical framework for its practical synthesis.

Comparative Analysis of Synthetic Routes

The following table summarizes the key aspects of two proposed synthetic pathways for this compound: the Dieckmann Cyclization route and a Michael Addition-Cyclization cascade.

ParameterRoute 1: Dieckmann CyclizationRoute 2: Michael Addition-Cyclization Cascade
Starting Materials Diethyl 3,3-dimethyl-4-(ethoxycarbonylamino)butanoate3,3-Dimethylacrylaldehyde, Malononitrile, Ammonia
Key Reactions Intramolecular condensationMichael addition, Knoevenagel condensation, Cyclization
Number of Steps 32
Potential Yield Moderate to HighModerate
Potential Purity Good, with potential for side products from intermolecular condensationModerate, may require extensive purification
Scalability Generally goodModerate, potential for polymerization of intermediates
Reagent Toxicity Moderate (Sodium ethoxide is corrosive)High (Malononitrile and ammonia are toxic)
Reaction Conditions Anhydrous, inert atmosphereCan be performed in protic solvents

Experimental Protocols

Route 1: Dieckmann Cyclization

This route utilizes an intramolecular Claisen condensation of a diester to form the β-keto ester, which is then decarboxylated to yield the target dione.

Step 1: Synthesis of Diethyl 3,3-dimethyl-4-aminobutanoate

Detailed experimental procedures for the synthesis of this starting material would need to be developed, potentially starting from 3,3-dimethyl-4-aminobutanoic acid and proceeding through esterification.

Step 2: Synthesis of Diethyl 3,3-dimethyl-4-(ethoxycarbonylamino)butanoate

To a solution of diethyl 3,3-dimethyl-4-aminobutanoate in a suitable solvent such as dichloromethane, an equimolar amount of triethylamine is added. The solution is cooled to 0°C, and ethyl chloroformate is added dropwise. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography. The reaction is then quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired N-protected diester.

Step 3: Dieckmann Cyclization and Decarboxylation

The diethyl 3,3-dimethyl-4-(ethoxycarbonylamino)butanoate is dissolved in anhydrous toluene under an inert atmosphere. A strong base, such as sodium ethoxide, is added portion-wise at room temperature. The mixture is then heated to reflux to promote the intramolecular cyclization. After completion, the reaction is cooled and quenched by the addition of aqueous acid. The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation by heating in the presence of an acid catalyst to afford this compound. The crude product is purified by recrystallization or column chromatography.

Route 2: Michael Addition-Cyclization Cascade

This approach involves a one-pot reaction cascade initiated by a Michael addition, followed by intramolecular cyclization.

Step 1: Synthesis of 2-cyano-4,4-dimethyl-5-oxohexanenitrile

In a reaction vessel, 3,3-dimethylacrylaldehyde and malononitrile are dissolved in a suitable solvent like ethanol. A catalytic amount of a base, such as piperidine or triethylamine, is added. The mixture is stirred at room temperature to facilitate the Michael addition. The progress of the reaction is monitored by TLC.

Step 2: Cyclization to this compound

To the reaction mixture from Step 1, an excess of aqueous ammonia is added. The mixture is then heated to reflux. The ammonia participates in a Knoevenagel-type condensation with one of the nitrile groups, followed by intramolecular cyclization and subsequent hydrolysis of the remaining nitrile and imine functionalities during workup to form the dione ring. After cooling, the product is isolated by filtration or extraction and purified by recrystallization.

Logical Workflow for Synthesis Route Comparison

The following diagram illustrates the decision-making process for selecting a suitable synthesis route.

Start Identify Target: This compound Evaluation Evaluate Routes Start->Evaluation Route1 Route 1: Dieckmann Cyclization Comparison Compare: - Yield & Purity - Scalability - Safety - Cost Route1->Comparison Route2 Route 2: Michael Addition Cascade Route2->Comparison Evaluation->Route1 Evaluation->Route2 Decision Select Optimal Route Comparison->Decision

Caption: Workflow for comparing synthesis routes.

in silico modeling and comparison of 5,5-dimethylpiperidine-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the computational analysis and comparative performance of piperidine-2,4-dione derivatives, with a focus on their herbicidal and potential therapeutic applications.

The piperidine-2,4-dione scaffold is a versatile heterocyclic structure that has garnered interest in various fields of chemistry and biology. While the originally intended focus on 5,5-dimethylpiperidine-2,4-dione derivatives was broadened due to a lack of extensive comparative studies on this specific subclass, this guide provides a detailed comparative analysis of the broader piperidine-2,4-dione class of compounds. The available research predominantly highlights their application as herbicidal agents, with some insights into their potential as antibacterial agents and their chemical reactivity.

This guide summarizes the available quantitative data, details the experimental and computational methodologies employed in their study, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of these compounds.

Comparative Performance Data

The primary area where a comparative analysis of piperidine-2,4-dione derivatives is well-documented is in the field of herbicides. These compounds have been investigated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone and α-tocopherol biosynthesis in plants. Inhibition of this enzyme leads to a bleaching effect and ultimately, plant death.

Herbicidal Activity of Piperidine-2,4-dione Derivatives against Echinochloa crus-galli
Compound IDR1 SubstitutionR2 SubstitutionInhibition Rate (%) at 10 µg/mLReference
E1 2,4-dimethoxyiso-propylLow[1]
E2 4-ethoxyiso-propylLow[1]
E3 4-methoxyiso-propylLow[1]

Note: The specific quantitative inhibition rates for E1, E2, and E3 were described as "very low or even no herbicidal activity" in the source material.[1]

Chemical Reactivity of N-Substituted Piperidine-2,4-dione Derivatives

In a study profiling the reactivity of cyclic C-nucleophiles, N-substituted piperidine-2,4-dione derivatives were evaluated for their reaction with sulfenic acid. This provides a basis for comparison of their inherent chemical properties.

Compound IDN-SubstitutionObserved Rate Constant (k_obs, min⁻¹)Fold-change vs. DimedoneReference
26a H--[2]
26f Benzyl86.4 ± 2.2~100x[2]

Experimental and Computational Protocols

Synthesis of Piperidine-2,4-dione Derivatives

The synthesis of piperidine-2,4-dione derivatives has been reported through various synthetic routes. A common approach involves the modification of a pre-formed piperidine ring. For instance, adamantane-substituted piperidine-2,4-dione derivatives have been synthesized from adamantyl-substituted N-Boc-homoallylamines.[3] The stereoselective synthesis of chiral analogues has also been demonstrated, allowing for the preparation of specific (R)- and (S)-isomers.[3]

In Silico Modeling Protocols

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR studies have been instrumental in understanding the relationship between the chemical structure of piperidine-2,4-dione derivatives and their herbicidal activity.[4][5] A typical workflow for such a study is outlined below.

  • Data Set Preparation: A series of piperidine-2,4-dione derivatives with experimentally determined herbicidal activities is selected.

  • Descriptor Calculation: A variety of physicochemical parameters, including hydrophobic, electronic, steric (Es), and van der Waals volume (V), are calculated for each molecule.[4][5]

  • Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

  • Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

The QSAR studies on herbicidal piperidine-2,4-dione analogues have indicated that herbicidal activity correlates well with hydrophobic and steric parameters.[4][5]

Molecular Docking:

Molecular docking simulations have been employed to predict the binding orientation of piperidine-2,4-dione derivatives within the active site of their target protein, such as HPPD.[6] This technique provides insights into the key molecular interactions responsible for the observed biological activity.

Biological Assays

Herbicidal Activity Assay:

The herbicidal activity of piperidine-2,4-dione derivatives is typically evaluated through in vitro or in vivo assays. For example, the inhibitory activity against the target weed, such as Echinochloa crus-galli, can be measured at a specific concentration of the compound.[1][4][5]

Antibacterial Activity Assay:

The antibacterial activity of these compounds can be assessed by determining their minimum inhibitory concentrations (MICs) against various bacterial strains. Studies have shown that replacing a tetramic acid core with a piperidine-2,4-dione unit can result in compounds with antibacterial activity.[7]

Signaling Pathways and Experimental Workflows

Inhibition of the 4-HPPD Pathway by Piperidine-2,4-dione Herbicides

HPPD_Inhibition 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate HPPD_Enzyme HPPD_Enzyme 4-Hydroxyphenylpyruvate->HPPD_Enzyme Substrate Homogentisate Homogentisate HPPD_Enzyme->Homogentisate Catalyzes Plastoquinone_Tocopherol_Biosynthesis Plastoquinone & Tocopherol Biosynthesis Homogentisate->Plastoquinone_Tocopherol_Biosynthesis Carotenoid_Biosynthesis_Impairment Carotenoid Biosynthesis Impairment Plastoquinone_Tocopherol_Biosynthesis->Carotenoid_Biosynthesis_Impairment Leads to Bleaching_and_Plant_Death Bleaching and Plant Death Carotenoid_Biosynthesis_Impairment->Bleaching_and_Plant_Death Piperidine_2_4_dione_Derivative Piperidine-2,4-dione Derivative Piperidine_2_4_dione_Derivative->HPPD_Enzyme Inhibits

Caption: Inhibition of the HPPD enzyme by piperidine-2,4-dione derivatives disrupts the biosynthesis of essential molecules, leading to plant death.

General Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Starting_Materials Starting Materials (e.g., Substituted Piperidines) Chemical_Synthesis Chemical Synthesis & Purification Starting_Materials->Chemical_Synthesis Characterization Structural Characterization (NMR, MS, etc.) Chemical_Synthesis->Characterization In_Silico_Screening In Silico Modeling (QSAR, Docking) Characterization->In_Silico_Screening Biological_Assays Biological Assays (e.g., Herbicidal, Antibacterial) In_Silico_Screening->Biological_Assays Data_Analysis Data Analysis & SAR Studies Biological_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical workflow for the development and evaluation of novel piperidine-2,4-dione derivatives.

References

Comparative Analysis of 5,5-Dimethylpiperidine-2,4-dione in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5,5-dimethylpiperidine-2,4-dione, focusing on its potential for cross-reactivity in common biological assays. Due to the limited direct experimental data on this specific compound, this guide leverages structure-activity relationship (SAR) data from closely related analogs, particularly glutarimide derivatives, to provide an objective assessment of its likely biological interactions and potential for assay interference.

Executive Summary

This compound contains a core chemical scaffold structurally related to glutarimide, a moiety known to be the primary binding motif for the protein Cereblon (CRBN). CRBN is a critical component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex and is the target of immunomodulatory drugs (IMiDs) such as thalidomide and its analogs. However, the presence of two methyl groups at the C5 position of the piperidine-2,4-dione ring is predicted to sterically hinder its interaction with the CRBN binding pocket. This guide presents a comparative analysis of this compound with known CRBN-binding glutarimide derivatives and discusses the potential for off-target effects and assay interference.

Comparison with Known CRBN Binders

The interaction with Cereblon is a key consideration for any molecule containing a glutarimide or related scaffold. The binding of glutarimide derivatives to CRBN is well-characterized and is mediated by specific hydrogen bonds and steric interactions within the binding pocket.

Table 1: Comparative Binding Affinities of Glutarimide Derivatives for Cereblon (CRBN)

CompoundStructureCRBN Binding Affinity (IC50, μM)Reference
Thalidomide(Structure of Thalidomide)1.28[1]
Lenalidomide(Structure of Lenalidomide)~1.5[1]
Pomalidomide(Structure of Pomalidomide)~1.2[1]
Glutarimide(Structure of Glutarimide)Binds to CRBN[2]
Phthalimide(Structure of Phthalimide)No Binding[2]
δ-Valerolactam(Structure of δ-Valerolactam)No Binding[2]
Cycloheximide(Structure of Cycloheximide)No Binding[2]
This compound (Structure of this compound) Predicted No Binding Inferred from[2]

Note: The binding affinity values can vary depending on the specific assay conditions.

Analysis: Studies have shown that the glutarimide ring is essential for CRBN binding.[2] The imide group and both carbonyl groups are critical for the interaction.[2] Importantly, bulky substitutions on the glutarimide ring, particularly at the C4 position (equivalent to the C5 position in piperidine-2,4-dione), lead to a loss of CRBN binding due to steric hindrance.[2][3] For instance, cycloheximide, which has a bulky substituent at this position, does not bind to CRBN.[2] Based on this established SAR, the two methyl groups at the C5 position of this compound are expected to prevent its interaction with the Cereblon binding pocket. Therefore, it is highly unlikely to exhibit cross-reactivity in assays designed to detect CRBN binding or modulation of the CRBN E3 ligase pathway.

Potential for Off-Target Cross-Reactivity and Assay Interference

While interaction with Cereblon is unlikely, the piperidine-2,4-dione scaffold may still present potential for other off-target interactions or assay interference. It is crucial for researchers to consider these possibilities when evaluating the activity of this compound in various biological screens.

Potential Mechanisms of Assay Interference:

  • Chemical Reactivity: The dione moiety could potentially react with nucleophilic residues in proteins, leading to false-positive results in enzyme inhibition or binding assays.

  • Colloidal Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Redox Activity: Compounds with certain functionalities can participate in redox cycling, generating reactive oxygen species that can interfere with assay components.

A systematic approach to identifying and mitigating assay interference is recommended. This involves performing control experiments and employing orthogonal assays to confirm any observed biological activity.

Experimental Protocols

To aid researchers in assessing the potential cross-reactivity of this compound, detailed protocols for relevant assays are provided below.

Cereblon Binding Assay (Competitive TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay to determine the affinity of a test compound for Cereblon.

Principle: A fluorescently labeled ligand for CRBN (e.g., a thalidomide derivative) and a terbium-labeled anti-tag antibody that binds to a tagged CRBN protein are used. When the fluorescent ligand binds to CRBN, FRET occurs between the terbium donor and the acceptor fluorophore on the ligand. A test compound that binds to CRBN will displace the fluorescent ligand, leading to a decrease in the FRET signal.

Materials:

  • GST-tagged human Cereblon (CRBN) protein

  • Thalidomide-Red (or other suitable fluorescent CRBN ligand)

  • Anti-GST antibody labeled with Terbium (Tb)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume white plates

  • Test compound (this compound) and positive control (e.g., Thalidomide)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Dispense 2 µL of the compound dilutions into the wells of the 384-well plate.

  • Add 4 µL of a solution containing GST-CRBN protein to each well.

  • Prepare a detection mixture containing the Tb-labeled anti-GST antibody and the Thalidomide-Red ligand in assay buffer.

  • Add 4 µL of the detection mixture to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm for terbium and 665 nm for the acceptor).

  • Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.

General Assay Interference Counter-Screen Protocol

This protocol provides a general framework for identifying common modes of assay interference, such as non-specific inhibition due to compound aggregation.

Principle: The inclusion of a non-ionic detergent, such as Triton X-100, can disrupt the formation of colloidal aggregates. A significant shift in the IC50 of a compound in the presence of the detergent is indicative of aggregation-based inhibition.

Materials:

  • Primary assay components (enzyme, substrate, etc.)

  • Test compound

  • Assay buffer

  • Triton X-100 (or other non-ionic detergent)

Procedure:

  • Perform the primary biological assay with a concentration-response curve for the test compound to determine its initial IC50 value.

  • Repeat the assay with the same concentration-response curve for the test compound, but with the addition of a low concentration of Triton X-100 (e.g., 0.01%) to the assay buffer.

  • Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift (e.g., >3-fold) in the IC50 in the presence of the detergent suggests that the compound may be acting as an aggregator.

Visualizations

Diagram 1: Predicted Interaction with Cereblon E3 Ligase Complex

G cluster_complex CUL4A-DDB1-CRBN E3 Ligase Complex cluster_ligands Test Compounds CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 binds CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 Glutarimide Glutarimide-containing ligand (e.g., Thalidomide) Glutarimide->CRBN Binds Dimethylpiperidinedione This compound Dimethylpiperidinedione->CRBN Predicted No Binding (Steric Hindrance)

Caption: Predicted differential binding to the Cereblon E3 ligase complex.

Diagram 2: Workflow for Assessing Cross-Reactivity

G start Start: Test Compound (this compound) primary_screen Primary Biological Assay start->primary_screen activity_observed Activity Observed? primary_screen->activity_observed no_activity No Significant Activity activity_observed->no_activity No crbn_assay Cereblon Binding Assay (e.g., TR-FRET) activity_observed->crbn_assay Yes interference_assay Assay Interference Counter-Screen (e.g., with detergent) activity_observed->interference_assay Yes crbn_binding CRBN Binding? crbn_assay->crbn_binding interference Interference Observed? interference_assay->interference specific_activity Potential Specific Activity (Further Validation Required) crbn_binding->specific_activity No crbn_binder Identified as CRBN Binder crbn_binding->crbn_binder Yes interference->specific_activity No assay_artifact Likely Assay Artifact interference->assay_artifact Yes

Caption: A logical workflow for the evaluation of potential cross-reactivity.

Conclusion

Based on the current understanding of the structure-activity relationships of glutarimide-based Cereblon binders, this compound is not expected to exhibit cross-reactivity with CRBN-mediated pathways. The steric bulk introduced by the two methyl groups at the C5 position is predicted to abrogate binding to the CRBN E3 ligase complex. However, as with any small molecule, the potential for other off-target interactions and assay interference cannot be entirely ruled out without direct experimental evidence. Researchers are encouraged to employ the provided experimental protocols to empirically assess the cross-reactivity profile of this compound in their specific assay systems. This systematic approach will ensure the generation of robust and reliable data, facilitating accurate interpretation of its biological activity.

References

Establishing the Purity of Synthesized 5,5-Dimethylpiperidine-2,4-dione: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for a synthesized active pharmaceutical ingredient (API) is a critical step in the drug development pipeline. This guide provides a comparative overview of key analytical techniques for establishing the purity of 5,5-dimethylpiperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Detailed experimental protocols, data presentation, and visual workflows are provided to assist in the selection and implementation of the most appropriate methods.

The synthesis of this compound, like many organic syntheses, can result in a mixture of the desired product along with unreacted starting materials, by-products, and other impurities. Therefore, robust analytical methodologies are required to confirm the purity of the synthesized compound before it can proceed to further studies. This guide will compare several widely used analytical techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Melting Point Analysis.

Comparative Analysis of Purity Determination Methods

The choice of analytical method for purity determination depends on several factors, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of this compound.

MethodPrincipleSpeedCostQuantitationLimit of Detection (LOD)
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.FastLowSemi-quantitativeModerate
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure.ModerateHighYesLow
Melting Point Analysis Determination of the temperature range over which a solid melts.FastLowNo (indicative of purity)High

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is a Dieckmann condensation of a diester precursor. The general procedure involves the intramolecular cyclization of a substituted pimelate ester in the presence of a strong base.

Materials:

  • Diethyl 3,3-dimethylpimelate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, 1 M

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate, anhydrous

Procedure:

  • A solution of diethyl 3,3-dimethylpimelate in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide in anhydrous toluene at reflux.

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The mixture is cooled to room temperature and quenched by the addition of 1 M hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Purity Assessment Methodologies

1. Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively assessing the purity of a sample and for monitoring the progress of a reaction.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: Ethyl acetate/Hexane (e.g., 1:1 v/v)

  • UV lamp (254 nm)

  • Iodine chamber or other suitable staining agent

Procedure:

  • Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to ascend near the top of the plate.

  • Remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. The presence of a single spot indicates a likely pure compound. Multiple spots suggest the presence of impurities.

  • Further visualization can be achieved by placing the plate in an iodine chamber.

2. High-Performance Liquid Chromatography (HPLC)

HPLC provides high-resolution separation and is a powerful tool for the quantitative determination of purity.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile/Water (e.g., 50:50 v/v)

  • Filtered and degassed solvents

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare a solution of the synthesized sample.

  • Set the HPLC parameters: flow rate (e.g., 1.0 mL/min), injection volume (e.g., 10 µL), and UV detection wavelength (e.g., 210 nm).

  • Inject the standard and sample solutions.

  • Analyze the resulting chromatograms. The purity of the synthesized sample can be calculated based on the area of the main peak relative to the total area of all peaks.

3. Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically broaden and depress the melting point.

Materials:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Pack a small amount of the dried, crystalline this compound into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample slowly and record the temperature at which the substance begins to melt and the temperature at which it is completely molten.

Visualizing the Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis and purity analysis of this compound.

Synthesis_Workflow start Start reactants Diethyl 3,3-dimethylpimelate + Sodium Ethoxide in Toluene start->reactants reflux Reflux reactants->reflux quench Quench with HCl reflux->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure 5,5-Dimethyl- piperidine-2,4-dione purify->product

Caption: Synthetic workflow for this compound.

Purity_Analysis_Workflow cluster_TLC Thin-Layer Chromatography cluster_HPLC High-Performance Liquid Chromatography cluster_MP Melting Point Analysis tlc_start Spot Sample tlc_develop Develop Plate tlc_start->tlc_develop tlc_visualize Visualize (UV/Stain) tlc_develop->tlc_visualize tlc_result Single Spot? tlc_visualize->tlc_result tlc_pure Likely Pure tlc_result->tlc_pure Yes tlc_impure Impure tlc_result->tlc_impure No hplc_start Prepare Solutions hplc_inject Inject into HPLC hplc_start->hplc_inject hplc_analyze Analyze Chromatogram hplc_inject->hplc_analyze hplc_result Calculate Purity hplc_analyze->hplc_result hplc_quant Quantitative Purity hplc_result->hplc_quant mp_start Pack Capillary mp_heat Heat and Observe mp_start->mp_heat mp_result Sharp Range? mp_heat->mp_result mp_pure Likely Pure mp_result->mp_pure Yes mp_impure Impure mp_result->mp_impure No start Synthesized Product start->tlc_start start->hplc_start start->mp_start

Caption: Workflow for purity analysis of the synthesized product.

By employing a combination of these analytical techniques, researchers can confidently establish the purity of synthesized this compound, ensuring the reliability of subsequent biological and pharmacological evaluations. The choice of the primary method for quantitative analysis will likely be HPLC due to its high resolution and quantitative capabilities, while TLC and melting point analysis serve as rapid and valuable preliminary checks.

Safety Operating Guide

Navigating the Disposal of 5,5-dimethylpiperidine-2,4-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,5-dimethylpiperidine-2,4-dione, a compound within the glutarimide and piperidinedione class of molecules. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally similar compounds and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on information for related compounds, this includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste" and "this compound".

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.

  • Containerization:

    • Use a chemically compatible and sealable container for waste collection.

    • Ensure the container is in good condition and free from leaks.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from heat, sparks, and open flames, as related compounds may be flammable.

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal service with all available information about the chemical, including its name and any known hazards.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal.

Crucially, do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and is a violation of regulatory standards.

Summary of Key Safety and Disposal Data

The following table summarizes general safety and disposal information based on related chemical compounds. This data should be used as a guideline in the absence of a specific SDS for this compound.

ParameterGuidelineSource/Rationale
Physical State SolidBased on the chemical structure
Primary Hazard Class Hazardous WasteGeneral classification for non-regulated chemicals of this type[1][2]
Personal Protective Equipment (PPE) Gloves, Eye Protection, Lab CoatStandard laboratory practice for handling chemical reagents[3]
Disposal Method Incineration or other approved methods by a licensed facilityRecommended for similar chemical compounds[4]
Incompatible Materials for Disposal Strong oxidizing agentsTo prevent potentially hazardous reactions[1][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Waste This compound identify_waste Identify as Hazardous Waste start->identify_waste segregate_waste Segregate from other waste streams identify_waste->segregate_waste label_container Label container clearly: 'Hazardous Waste' 'this compound' segregate_waste->label_container store_safely Store in a designated, secure area label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor store_safely->contact_ehs documentation Complete waste pickup documentation contact_ehs->documentation disposal Professional Disposal documentation->disposal

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's safety officer for specific guidance and requirements.

References

Essential Safety and Operational Guidance for 5,5-Dimethylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety and logistical information for the handling, storage, and disposal of 5,5-dimethylpiperidine-2,4-dione, a derivative of piperidine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

ScenarioRequired PPE
Routine Handling & Weighing - Chemical-resistant gloves (Nitrile or Butyl rubber)[1] - Safety goggles with side shields or a face shield[4][5][6] - Laboratory coat - Closed-toe shoes
Transferring Solutions - All PPE for routine handling - Work in a certified chemical fume hood
Spill Cleanup - All PPE for routine handling - Respiratory protection (e.g., air-purifying respirator with appropriate cartridges)[6] - Chemical-resistant apron or suit[6]
Emergency (Fire) - Self-contained breathing apparatus (SCBA)[5][6] - Full protective clothing[5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize risk.

Step 1: Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is properly labeled.

  • Transport the chemical in a secondary container to the designated storage area.

Step 2: Storage

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3][6]

  • Keep the container tightly closed.[2][5][6]

  • Store away from incompatible materials such as oxidizing agents, acids, and sources of ignition.[4][7]

  • Use a corrosive-resistant container with a resistant inner liner.[8]

Step 3: Handling and Use

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[6][9]

  • Do not eat, drink, or smoke in the handling area.[4][9]

  • Wash hands thoroughly after handling.[8][9]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2][10]

Step 4: Disposal

  • Dispose of waste in accordance with local, state, and federal regulations.[2][10]

  • Waste is classified as hazardous.[2]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not dispose of down the drain.[6][11]

  • Arrange for pickup by a licensed hazardous waste disposal company.[12]

Emergency Plan: Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

Step 1: Evacuate and Alert

  • Immediately evacuate all non-essential personnel from the spill area.

  • Alert colleagues and the laboratory supervisor.

  • If the spill is large or poses a significant fire or respiratory hazard, activate the fire alarm and contact emergency services.

Step 2: Isolate and Ventilate

  • Isolate the spill area to prevent the spread of the chemical.

  • Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.

Step 3: Assemble PPE

  • Don the appropriate PPE as outlined in Table 1 for spill cleanup.

Step 4: Contain and Absorb

  • For liquid spills, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[1][5]

  • Do not use combustible materials like paper towels to absorb the spill.

Step 5: Neutralize (if applicable and safe to do so)

  • For small spills of piperidine derivatives, cautious neutralization with a weak acid (e.g., citric acid solution) may be considered by trained personnel. However, this should only be attempted if the specific reactivity of this compound is known and the procedure is deemed safe.

Step 6: Collect and Dispose

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[1]

  • Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

Step 7: Decontaminate

  • Decontaminate all equipment used for the cleanup.

  • Remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly.

Step 8: Report

  • Document the spill and the response actions taken in the laboratory safety records.

Workflow for Chemical Spill Response

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Area & Alert Personnel start->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small & Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major don_ppe Don Appropriate PPE small_spill->don_ppe emergency_services Activate Alarm & Call Emergency Services large_spill->emergency_services contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area & Equipment collect->decontaminate dispose Dispose of Waste via EH&S decontaminate->dispose report Document Spill & Response dispose->report end End report->end emergency_services->end

Caption: Workflow for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.